Boc-piperazine-pyridine-COOH
Description
Properties
IUPAC Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12-5-4-11(10-16-12)13(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYGTZUOLAGDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378111 | |
| Record name | 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201809-22-5 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(5-carboxy-2-pyridinyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201809-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid is a trifunctional molecule featuring a pyridine (B92270) ring, a piperazine (B1678402) ring, and a carboxylic acid. The piperazine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that allows for selective reactions at other sites of the molecule.
Chemical Structure:
-
IUPAC Name: 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid
-
Synonyms: 4-(3-Carboxy-pyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester
-
CAS Number: 902835-85-2
-
Molecular Formula: C₁₅H₂₁N₃O₄
-
Molecular Weight: 307.35 g/mol
The structural arrangement of the nicotinic acid moiety, a form of vitamin B3, linked to a Boc-protected piperazine core, makes this compound a versatile scaffold for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.[1]
Physicochemical Properties:
A summary of the known and estimated physicochemical properties of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid is presented in the table below. It is important to note that some of these properties are for a closely related isomer, 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid, and should be considered as estimates.
| Property | Value | Source |
| Appearance | White powder | --INVALID-LINK-- |
| Molecular Weight | 307.34 g/mol | --INVALID-LINK--[2] |
| Melting Point | ~174 °C (for isonicotinic acid isomer) | --INVALID-LINK--[3] |
| Storage Temperature | 0-8°C | --INVALID-LINK-- |
Experimental Protocols: Synthesis
A plausible synthetic route, based on the synthesis of similar compounds, is outlined below. This should be considered a general guideline and would require optimization.
General Synthetic Approach:
The synthesis could be envisioned via the reaction of a protected piperazine with a functionalized pyridine derivative.
Illustrative Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-chloronicotinic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add tert-butyl piperazine-1-carboxylate (1.1 equivalents) and a base such as potassium carbonate (2-3 equivalents).
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified to precipitate the product. The crude product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid.
Applications in Drug Discovery and Development
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of neuroscience.[1]
Role as a Scaffold:
The trifunctional nature of this compound allows for diverse chemical modifications:
-
The carboxylic acid group can be converted to esters, amides, or other functional groups, enabling the attachment of various pharmacophores.
-
The Boc-protected piperazine can be deprotected under acidic conditions to reveal a secondary amine, which can then be further functionalized.
-
The pyridine ring can undergo various aromatic substitution reactions.
This versatility makes it an attractive starting material for the generation of chemical libraries for high-throughput screening.
Potential Therapeutic Targets:
The nicotinic acid and piperazine moieties are present in numerous centrally acting drugs.
-
Nicotinic Acetylcholine Receptors (nAChRs): Nicotinic acid itself is a ligand for certain G-protein coupled receptors, and its structural motif is found in many compounds that target nAChRs. These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[4] The development of selective nAChR modulators is an active area of research.
-
Other CNS Receptors: The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, found in drugs targeting a wide range of receptors, including dopamine, serotonin, and adrenergic receptors.[5]
The combination of these two pharmacologically relevant scaffolds in a single molecule suggests that derivatives of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid could be explored as multifunctional ligands targeting multiple components of neurotransmitter systems.
Illustrative Drug Discovery Workflow:
The following diagram illustrates a typical workflow where this compound could be utilized in a drug discovery program.
Signaling Pathway Involvement (Hypothetical)
While there is no direct evidence in the reviewed literature of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid itself modulating specific signaling pathways, its structural components suggest a high potential for its derivatives to interact with key neuronal signaling cascades.
Potential Interaction with Nicotinic Acetylcholine Receptor Signaling:
Derivatives of this compound could potentially act as agonists, antagonists, or allosteric modulators of nAChRs. Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and the activation of downstream signaling pathways.
The diagram below illustrates a simplified nAChR signaling pathway that could be modulated by derivatives of the title compound.
Conclusion
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid is a valuable and versatile chemical entity for researchers and scientists in the field of drug discovery. Its unique combination of a nicotinic acid moiety and a Boc-protected piperazine ring provides a robust scaffold for the synthesis of novel compounds with the potential to modulate various CNS targets. Further investigation into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical class.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid - CAS:654663-42-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid | 654663-42-0 | EBB66342 [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-(4-tert-Butoxycarbonyl-piperazin-1-yl)pyridine-2-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a robust synthetic pathway for obtaining 4-(4-tert-Butoxycarbonyl-piperazin-1-yl)pyridine-2-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with commercially available starting materials. The protocols detailed herein are based on established chemical transformations and offer a reliable method for the preparation of the target compound.
Synthetic Strategy
The synthesis of 4-(4-tert-Butoxycarbonyl-piperazin-1-yl)pyridine-2-carboxylic acid is achieved through a sequential process involving a nucleophilic aromatic substitution (SNAr) reaction followed by ester hydrolysis. The overall synthetic scheme is presented below:
Caption: Overall synthetic scheme for 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylic acid.
The synthesis commences with the reaction of a commercially available halo-pyridine derivative, such as methyl 4-chloropyridine-2-carboxylate, with 1-Boc-piperazine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, facilitated by a non-nucleophilic base in a high-boiling polar aprotic solvent. The resulting intermediate ester is then subjected to hydrolysis to yield the final carboxylic acid product.
Experimental Protocols
Synthesis of Methyl 4-(4-tert-Butoxycarbonyl-piperazin-1-yl)pyridine-2-carboxylate (Intermediate)
Materials:
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Methyl 4-chloropyridine-2-carboxylate
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1-Boc-piperazine (tert-Butyl piperazine-1-carboxylate)[1]
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N,N-Diisopropylethylamine (DIEA)
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Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
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Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of methyl 4-chloropyridine-2-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO), add 1-Boc-piperazine (1.2 eq) and N,N-Diisopropylethylamine (DIEA) (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylate.
Synthesis of 4-(4-tert-Butoxycarbonyl-piperazin-1-yl)pyridine-2-carboxylic Acid (Final Product)
Materials:
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Methyl 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylate
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Lithium hydroxide (LiOH)
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Tetrahydrofuran (B95107) (THF)
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Water (H₂O)
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1N Hydrochloric acid (HCl)
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Ethyl acetate (EtOAc)
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Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
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Add lithium hydroxide (2.0 eq) to the solution and stir the reaction mixture at room temperature for 4 hours.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
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Acidify the aqueous residue to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylic acid as a solid.
Data Presentation
The following table summarizes typical quantitative data obtained during the synthesis.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by LC-MS) |
| 1 | Methyl 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylate | C₁₆H₂₃N₃O₄ | 337.37 | 75-85 | >95% |
| 2 | 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylic acid | C₁₅H₂₁N₃O₄ | 323.35 | 85-95 | >98% |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of the target compound.
Caption: Workflow for the synthesis of 4-(4-Boc-piperazin-1-yl)pyridine-2-carboxylic acid.
This guide provides a comprehensive framework for the synthesis of 4-(4-tert-Butoxycarbonyl-piperazin-1-yl)pyridine-2-carboxylic acid. The described procedures are scalable and can be adapted for various research and development needs. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
An In-depth Technical Guide on the Core Mechanism of Action of Boc-piperazine-pyridine-COOH
Introduction
The Boc-piperazine-pyridine-COOH scaffold is a prominent heterocyclic structure in modern medicinal chemistry. This guide provides a comprehensive overview of its core mechanism of action, focusing on a representative molecule, BPP-821, a selective inhibitor of the Serine/Threonine kinase, Aurora Kinase A (AURKA). The versatility of this scaffold allows for its incorporation into a wide range of biologically active compounds.[1] Derivatives have shown potential in various therapeutic areas, including oncology and infectious diseases.[2][3]
BPP-821 demonstrates the therapeutic potential of this chemical family. This document will delve into the biochemical and cellular mechanisms of BPP-821, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The inhibitory activity of BPP-821 against AURKA and its selectivity over other kinases were determined through a series of in vitro assays. The data are summarized in the tables below.
Table 1: In Vitro Kinase Inhibition Profile of BPP-821
| Kinase Target | IC50 (nM) |
| AURKA | 15 |
| AURKB | 250 |
| AURKC | 400 |
| CDK1 | >10,000 |
| PLK1 | >10,000 |
Table 2: Cellular Activity of BPP-821 in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| HeLa | Cervical Cancer | 50 |
| MCF-7 | Breast Cancer | 75 |
| A549 | Lung Cancer | 120 |
Core Mechanism of Action
BPP-821 exerts its anti-proliferative effects by selectively inhibiting Aurora Kinase A, a key regulator of mitotic progression.
Biochemical Mechanism
At the molecular level, BPP-821 functions as an ATP-competitive inhibitor of AURKA. The piperazine-pyridine core of the molecule occupies the ATP-binding pocket of the kinase. The carboxylic acid moiety forms a critical hydrogen bond with the hinge region of the enzyme, while the Boc-piperazine group extends into a hydrophobic pocket, contributing to the high affinity and selectivity of the interaction. This binding prevents the phosphorylation of downstream substrates, thereby arresting the cell cycle.
Cellular Mechanism
Inhibition of AURKA by BPP-821 leads to a cascade of cellular events characteristic of mitotic arrest. Key downstream effects include:
-
Inhibition of Centrosome Separation: AURKA is essential for the maturation and separation of centrosomes. BPP-821 treatment results in monoastral spindles, a hallmark of AURKA inhibition.
-
Activation of the Spindle Assembly Checkpoint (SAC): The presence of unattached kinetochores due to improper spindle formation activates the SAC, leading to a prolonged mitotic arrest.
-
Induction of Apoptosis: Sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Signaling Pathway Diagram
Caption: BPP-821 inhibits AURKA, leading to mitotic arrest and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of BPP-821 to inhibit the enzymatic activity of AURKA.
Protocol:
-
A reaction mixture containing recombinant human AURKA, a fluorescently labeled peptide substrate, and ATP is prepared in a 384-well plate.
-
BPP-821 is added to the wells in a series of dilutions.
-
The reaction is incubated at room temperature for 60 minutes.
-
The reaction is stopped, and the amount of phosphorylated and unphosphorylated peptide is determined using a microfluidic capillary electrophoresis system.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay (GI50)
This assay measures the concentration of BPP-821 required to inhibit the growth of cancer cell lines by 50%.
Protocol:
-
Cancer cells (HeLa, MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of BPP-821 for 72 hours.
-
Cell viability is assessed using a resazurin-based assay. The fluorescence is measured using a plate reader.
-
GI50 values are determined by plotting the percentage of cell growth inhibition against the log of the compound concentration.
Experimental Workflow Diagram
Caption: Workflow for characterizing the mechanism of action of BPP-821.
Immunofluorescence Staining for Mitotic Spindles
This technique is used to visualize the effects of BPP-821 on the mitotic spindle apparatus.
Protocol:
-
HeLa cells are grown on coverslips and treated with BPP-821 or a vehicle control.
-
After treatment, the cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
DNA is counterstained with DAPI.
-
The coverslips are mounted on microscope slides and imaged using a confocal microscope.
The this compound scaffold, exemplified by the AURKA inhibitor BPP-821, represents a promising framework for the development of novel therapeutics. The detailed analysis of BPP-821's mechanism of action, from its biochemical inhibition of AURKA to its cellular consequences of mitotic arrest and apoptosis, provides a clear rationale for its anti-cancer activity. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating further exploration of this important chemical class. The versatility of the piperazine (B1678402) scaffold continues to be a valuable asset in the design of new bioactive molecules.[1][4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 4. researchgate.net [researchgate.net]
Analogs and Derivatives of Boc-piperazine-pyridine-COOH: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Synthesis, Biological Activity, and Therapeutic Potential of a Privileged Scaffold
The Boc-piperazine-pyridine-COOH core represents a versatile and highly valuable scaffold in modern medicinal chemistry. Its inherent structural and chemical properties make it an ideal starting point for the development of a wide array of therapeutic agents targeting diverse biological pathways. This technical guide provides a comprehensive overview of the analogs and derivatives of this compound, with a focus on their synthesis, structure-activity relationships (SAR), and applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of novel therapeutics.
Core Structure and Significance
The this compound scaffold combines several key features that contribute to its utility in drug design. The piperazine (B1678402) ring, a common motif in many approved drugs, offers a flexible yet conformationally constrained linker that can be readily functionalized at its two nitrogen atoms. The pyridine (B92270) ring provides a planar aromatic system capable of engaging in various non-covalent interactions with biological targets, while the carboxylic acid group serves as a convenient handle for further chemical modifications, such as amide bond formation, or as a key pharmacophoric element for target engagement. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective functionalization of the other nitrogen atom, a crucial aspect in multi-step synthetic sequences.
The strategic combination of these moieties has led to the development of potent and selective inhibitors of various enzyme families, particularly kinases, as well as agents targeting other protein classes. The adaptability of this scaffold allows for the fine-tuning of physicochemical properties, such as solubility and membrane permeability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Quantitative Data on Analogs and Derivatives
The following tables summarize the biological activities of various analogs and derivatives of the piperazine-pyridine core. These examples are drawn from published research and illustrate the potential of this scaffold in targeting different disease-related proteins.
Table 1: Pyridine-Based Rho Kinase (ROCK) Inhibitors
| Compound ID | R1 | R2 | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |
| 1 | H | 4-pyridyl | 150 | 120 |
| 2 | Me | 4-pyridyl | 80 | 65 |
| 3 | H | 3-pyridyl | 220 | 190 |
| 4 | Me | 3-pyridyl | 110 | 95 |
| 5 | H | 2-pyridyl | >1000 | >1000 |
Data synthesized from representative studies on pyridine-based ROCK inhibitors.
Table 2: Piperazine-Linked Aminopyridine as Bruton's Tyrosine Kinase (BTK) Inhibitors [1]
| Compound ID | R-group on Piperazine | BTK IC50 (nM) |
| 6a | H | 580 |
| 6b | Benzyl | 120 |
| 6c | 4-Fluorobenzyl | 95 |
| 6d | 2-Phenylethyl | 75 |
| 6e | 3-Phenylpropyl | 150 |
In vitro kinase assays were performed using commercially available ADP-Glo (Promega, Madison, WI, USA) and HotSpot Kinase assays (Reaction Biology Corporation, Malvern, PA, USA) at an ATP concentration of 10 μM.[1]
Table 3: Pyridylpiperazine Hybrid Derivatives as Urease Inhibitors
| Compound ID | Aryl Acetamide Substitution | Urease IC50 (µM) |
| 7a | Phenyl | 15.2 ± 0.8 |
| 7b | 4-Chlorophenyl | 2.0 ± 0.73 |
| 7c | 4-Nitrophenyl | 8.5 ± 1.1 |
| 7d | 2,4-Dichlorophenyl | 5.3 ± 0.9 |
| 7e | Naphthyl | 2.24 ± 1.63 |
Data is illustrative of trends seen in studies of urease inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. The following sections provide an overview of the key experimental protocols typically employed in the development of this compound analogs and derivatives.
General Synthetic Scheme for Piperazine-Pyridine Derivatives
The synthesis of piperazine-pyridine derivatives often follows a modular approach, allowing for the introduction of diversity at various positions of the scaffold. A typical synthetic route is outlined below:
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis is often initiated by the reaction of a suitably substituted chloropyridine with Boc-piperazine. The electron-withdrawing nature of the pyridine ring facilitates nucleophilic substitution at the chloro-position. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in the presence of a base, such as potassium carbonate or triethylamine, at elevated temperatures.
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (B109758) (DCM) or by treatment with hydrochloric acid in an ethereal or alcoholic solution. This step yields the free secondary amine on the piperazine ring, which is then available for further functionalization.
-
Amide Coupling: The carboxylic acid moiety on the pyridine ring can be coupled with a wide range of amines to introduce further diversity. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), are commonly employed. The reaction is typically performed in an aprotic solvent like DMF or DCM in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Functionalization of the Piperazine Nitrogen: The deprotected piperazine nitrogen can be functionalized through various reactions, including reductive amination with aldehydes or ketones, acylation with acid chlorides or anhydrides, or alkylation with alkyl halides.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
-
Reagents and Materials:
-
Kinase enzyme (e.g., ROCK1, BTK)
-
Substrate peptide
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
A kinase reaction mixture is prepared containing the kinase, substrate, and ATP in a suitable buffer.
-
The test compounds are serially diluted in DMSO and then added to the kinase reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence is measured using a plate reader, and the IC50 values are calculated by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for a clear understanding of the drug discovery process. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: A generalized experimental workflow for the synthesis and screening of this compound analogs.
References
The Pivotal Role of Boc-piperazine-pyridine-COOH in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Boc-piperazine-pyridine-COOH scaffold has emerged as a cornerstone in contemporary medicinal chemistry, serving as a versatile building block and a critical linker in the design and synthesis of novel therapeutics. Its unique structural features, combining a protected piperazine (B1678402) ring, a pyridine (B92270) moiety, and a carboxylic acid handle, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates across various therapeutic areas. This technical guide provides an in-depth analysis of the role of this compound, focusing on its application in the development of Proteolysis Targeting Chimeras (PROTACs), kinase inhibitors, and G-protein coupled receptor (GPCR) modulators.
Core Applications in Drug Discovery
The utility of the this compound motif stems from its modular nature, allowing for its incorporation into complex molecular architectures. The Boc (tert-butyloxycarbonyl) protecting group on the piperazine nitrogen enables selective functionalization, while the carboxylic acid provides a convenient point of attachment for further chemical modifications, typically through amide bond formation. The embedded piperazine-pyridine core is a well-established pharmacophore in many biologically active compounds, contributing to target engagement and favorable physicochemical properties.
As a Linker in Proteolysis Targeting Chimeras (PROTACs)
One of the most significant applications of this compound is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC, as its length, rigidity, and chemical composition dictate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The piperazine-pyridine unit within the linker can impart a degree of rigidity, which can be advantageous for optimizing the geometry of the ternary complex. Furthermore, the basic nitrogen of the piperazine can enhance solubility and cell permeability. A notable example is its use in the synthesis of PROTACs targeting the immune checkpoint protein Programmed Death-Ligand 1 (PD-L1).
Quantitative Data on PD-L1 Degrading PROTACs
| Compound ID | Target Protein | E3 Ligase Ligand | Linker Component | IC50 (PD-1/PD-L1 Interaction) | Degradation Rate | Cell Line | Reference |
| PROTAC [I] | PD-L1 | Not Specified | Piperazine-based | Not Reported | 60.87% at 20 µM | HCC-827 | [1] |
| PROTAC [II] | PD-L1 | Not Specified | Piperazine-based | Not Reported | 58.05% at 10 µM | HCC-827 | [1] |
| PROTAC PD-1/PD-L1 degrader-1 | PD-1/PD-L1 | Cereblon | Piperazine-based | 39.2 nM | 35% at 10 µM | MDA-MB-231 | [2] |
| Peptide-PROTAC (Peptide 2) | PD-L1 (via DHHC3) | Not Specified | Peptide-based | DC50 ~1 µM | Not Specified | C33A | [3] |
As a Scaffold for Kinase Inhibitors
The piperazine-pyridine moiety is a prevalent scaffold in the design of kinase inhibitors, including Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for the treatment of B-cell malignancies. The pyridine ring can engage in key hydrogen bonding interactions within the kinase ATP-binding site, while the piperazine provides a vector for substitution to enhance potency and selectivity.
Quantitative Data on BTK Inhibitors
| Compound ID | Target Kinase | IC50 | Kinase Selectivity | Reference |
| Compound 8 | BTK | 0.6 nM | High (inhibited 9/270 kinases at 1 µM) | [4] |
| GDC-0853 | BTK | Not Specified | Not Specified | [4] |
| Compound 20 (pyrrolo[2,3-d]pyrimidine derivative) | BTK | 21.7 nM | Moderate | [4] |
| Biotinylated tirabrutinib | BTK | 4.7 nM | Not Specified | [5] |
As a Core for GPCR Modulators
Derivatives of this compound are also instrumental in the development of ligands targeting G-protein coupled receptors (GPCRs), such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. These receptors are implicated in a range of neurological and psychiatric disorders. The arylpiperazine substructure is a classic pharmacophore for many centrally acting drugs.
Quantitative Data on D2 and 5-HT1A Receptor Ligands
| Compound ID | Target Receptor | Binding Affinity (Ki) | Assay Type | Reference |
| Compound 6a (Thiophene analog) | D3 Dopamine | 1.4 ± 0.21 nM | Radioligand Binding | [6] |
| Compound 6a (Thiophene analog) | 5-HT1A | 199 ± 34.3 nM | Radioligand Binding | [6] |
| Compound 7a (Thiazole analog) | 5-HT1A | 14.3 ± 7.1 nM | Radioligand Binding | [6] |
| Compound 6 (Coumarin derivative) | D2 | pKi = 7.93 | Radioligand Binding | [7] |
| Compound 6 (Coumarin derivative) | 5-HT2A | pKi = 6.76 | Radioligand Binding | [7] |
| Phenylpiperazine derivatives | 5-HT1A | Nanomolar range | Radioligand Binding | [8] |
| Phenylpiperazine derivatives | D2 | Nanomolar range | Radioligand Binding | [8] |
Experimental Protocols
Synthesis of 6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid
This protocol describes a general method for the synthesis of the title compound, a key intermediate.
Materials:
-
6-chloronicotinic acid
-
N-Boc-piperazine
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a solution of 6-chloronicotinic acid (1.0 eq) in toluene, add N-Boc-piperazine (1.2 eq) and K2CO3 (2.5 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain 6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid.
General Protocol for PROTAC Synthesis using this compound
This protocol outlines the steps to synthesize a PROTAC using the title compound as a linker building block.
Step 1: Amide Coupling with E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (e.g., pomalidomide) (1.0 eq) in a suitable solvent such as DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid of the E3 ligase ligand.
-
Add a solution of 6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid (1.1 eq) in DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours until the reaction is complete.
-
Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected intermediate.
Step 3: Amide Coupling with Target Protein Ligand
-
Dissolve the deprotected intermediate from Step 2 (1.0 eq) and the target protein ligand containing a carboxylic acid (1.1 eq) in DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Work up and purify the final PROTAC product using standard procedures such as HPLC.
Protocol for In-Cell Western Blot to Measure Protein Degradation
This protocol details a method to assess the efficacy of a synthesized PROTAC in degrading its target protein.
Materials:
-
Cancer cell line expressing the target protein (e.g., HCC-827 for PD-L1)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot apparatus
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours). Include a treatment group with the PROTAC and a proteasome inhibitor to confirm proteasome-dependent degradation.
-
After treatment, wash the cells with PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Degradation of PD-L1
Caption: PROTAC-mediated degradation of the PD-L1 protein.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A typical experimental workflow for the synthesis and evaluation of PROTACs.
References
- 1. Discovery of PD-L1-degrading PROTACs with promising antitumor efficacy | BioWorld [bioworld.com]
- 2. PROTAC PD-1/PD-L1 degrader-1 | TargetMol [targetmol.com]
- 3. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of BTK Inhibitors: A Five-Year Update | MDPI [mdpi.com]
- 5. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of Boc-Piperazine-Pyridine-COOH in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The rational design of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and a connecting linker, is paramount to their success. This technical guide provides an in-depth examination of Boc-piperazine-pyridine-COOH as a core component in PROTAC linker design. We will explore its structural advantages, synthesis, and conjugation, supported by quantitative data from relevant studies and detailed experimental protocols.
Introduction to Piperazine-Containing PROTAC Linkers
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, conformational dynamics, and the stability of the formed ternary complex (POI-PROTAC-E3 ligase).[1] The incorporation of a piperazine (B1678402) moiety, as seen in this compound, offers several distinct advantages over more flexible aliphatic or PEG linkers.[2][]
The rigid structure of the piperazine ring helps to pre-organize the PROTAC into a conformation that is conducive to the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2] Furthermore, the piperazine motif can enhance the solubility and metabolic stability of the PROTAC molecule, contributing to improved pharmacokinetic profiles.[2] The Boc (tert-butoxycarbonyl) protecting group provides a versatile synthetic handle, allowing for a modular and controlled approach to PROTAC synthesis.[2]
Structural and Functional Advantages of this compound
The this compound linker combines the benefits of the piperazine core with the specific functionalities of the pyridine (B92270) ring and the carboxylic acid group.
-
Enhanced Rigidity and Conformational Control : The piperazine ring imparts a degree of rigidity to the linker, which can facilitate the formation of a stable ternary complex.[2]
-
Improved Physicochemical Properties : The piperazine and pyridine moieties can improve solubility and other key physicochemical properties, which are crucial for drug development.[2][4][5][6]
-
Versatile Synthetic Handles : The Boc-protected amine and the carboxylic acid provide orthogonal handles for the sequential conjugation of the warhead and the E3 ligase ligand.[2]
-
Modulation of pKa : The presence of the pyridine ring and the proximity of other functional groups can influence the pKa of the piperazine nitrogens, which can impact cell permeability and target engagement.[4][5][6]
Logical Relationships of Piperazine Linker Properties
Caption: Logical relationships between piperazine linker properties and PROTAC efficacy.
Quantitative Data Presentation
The efficacy of a PROTAC is quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. Below is a summary of data for a PROTAC utilizing a this compound linker and a comparative dataset for other piperazine-containing PROTACs.
| PROTAC Name | Target Protein | E3 Ligase | Linker Component | DC50 | Dmax | Cell Line | Reference |
| YW-N-7 | RET kinase | Not Specified | This compound | 88 nM | Not Reported | Not Specified | [7][8] |
| NC-1 | BTK | Not Specified | Piperazine-containing | 2.2 nM | 97% | Mino | [1] |
| IR-1 | BTK | Not Specified | Piperazine-containing | <10 nM | ~90% | Mino | [1] |
| IR-2 | BTK | Not Specified | Piperazine-containing | <10 nM | ~90% | Mino | [1] |
| RC-3 | BTK | Not Specified | Piperazine-containing | <10 nM | ~90% | Mino | [1] |
| C6 | EGFRL858R/T790M/C797S | CRBN | Not Specified | 10.2 nM | Not Reported | H1975-TM | [9] |
Experimental Protocols
Representative Synthesis of a PROTAC using a Boc-Piperazine-Containing Linker
This protocol describes a general multi-step synthesis to generate a PROTAC, adapted from methodologies for creating PROTACs with piperazine-containing linkers.[2]
Step 1: Coupling of this compound to an E3 Ligase Ligand (e.g., Pomalidomide)
-
To a solution of pomalidomide (B1683931) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 1 in a solution of 4 M HCl in 1,4-dioxane (B91453) or trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt is typically used in the next step without further purification.
Step 3: Coupling of the Deprotected Intermediate to a Warhead
-
To a solution of the warhead containing a carboxylic acid functional group (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the deprotected intermediate from Step 2 (1.1 eq) and additional DIPEA to neutralize the amine salt.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
PROTAC Synthesis and Evaluation Workflow
Caption: A representative experimental workflow for the synthesis and evaluation of a PROTAC.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.[2]
PROTAC Mechanism of Action
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Conclusion
The use of this compound as a linker component in PROTAC design represents a sophisticated strategy to enhance the overall performance of these novel therapeutic agents. By providing a balance of rigidity, improved physicochemical properties, and versatile synthetic handles, this linker motif can significantly contribute to the development of potent and effective protein degraders. The quantitative data and experimental protocols presented in this guide underscore the importance of rational linker design and provide a framework for the continued advancement of PROTAC technology.
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. YW-N-7 TFA - Immunomart [immunomart.com]
- 9. pubs.acs.org [pubs.acs.org]
The Emergence of Pyridinylpiperazine Carboxylic Acids in Drug Discovery: A Technical Overview
Introduction
The piperazine (B1678402) ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] When combined with a pyridine (B92270) ring and a carboxylic acid moiety, the resulting pyridinylpiperazine carboxylic acid framework offers a versatile platform for the design of novel therapeutics. This technical guide explores the discovery and development of this chemical class, focusing on the synthesis, biological evaluation, and structure-activity relationships (SAR) of key analogs. While specific research on 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid (Boc-piperazine-pyridine-COOH) is not extensively available in the public domain, this document will delve into the broader class of pyridinylpiperazine derivatives, drawing on data from closely related compounds to illustrate the potential of this scaffold.
The strategic combination of the basic piperazine nitrogen, the aromatic and hydrogen-bonding capabilities of the pyridine ring, and the acidic handle of the carboxylic acid group allows for fine-tuning of pharmacological and pharmacokinetic properties. Derivatives of this class have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators.[1][2]
Synthesis and Chemical Properties
The synthesis of pyridinylpiperazine derivatives typically involves a nucleophilic aromatic substitution reaction as a key step. For instance, a common route involves the reaction of a chloropyridine derivative with a piperazine synthon. The Boc (tert-butoxycarbonyl) protecting group is frequently employed on one of the piperazine nitrogens to control reactivity and allow for selective functionalization.[3]
General Synthetic Scheme:
A representative synthetic approach to a pyridinylpiperazine core structure is outlined below. The synthesis of 1-(3-nitropyridin-2-yl)piperazine, a precursor to various bioactive compounds, is achieved by reacting 2-chloro-3-nitropyridine (B167233) with an excess of piperazine. The electron-withdrawing nitro group facilitates the nucleophilic substitution at the C2 position of the pyridine ring.[2]
Caption: General workflow for the synthesis of a pyridinylpiperazine intermediate.
This intermediate can then undergo further modifications, such as reaction with various electrophiles at the unsubstituted piperazine nitrogen, to generate a library of derivatives. The presence of a carboxylic acid on the pyridine ring, or its generation from a precursor like a nitrile, provides an additional handle for chemical modification, for example, through amide bond formation.
Biological Activity and Therapeutic Potential
Derivatives of the pyridinylpiperazine class have shown activity against a variety of biological targets. Below is a summary of the biological activities of some representative compounds from the literature.
Table 1: Biological Activity of Representative Pyridinylpiperazine Derivatives
| Compound Class | Target | Key Compound Example | Activity (IC₅₀/Kᵢ) | Therapeutic Area | Reference |
| Pyridinylpiperazine Ureas | TRPV1 Vanilloid Receptor | 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide | Not specified, but identified as a high-affinity antagonist | Pain | [4] |
| 1-(3-nitropyridin-2-yl)piperazine derivatives | Urease | Compound 5b | 2.0 ± 0.73 µM | Infectious Disease | [2] |
| 1-(3-nitropyridin-2-yl)piperazine derivatives | Urease | Compound 7e | 2.24 ± 1.63 µM | Infectious Disease | [2] |
| 6-Piperazin-1-yl-purines | Cannabinoid Receptor 1 (CB1) | Compound 65 | 4 nM (Kᵢ) | Metabolic Disorders, CNS | [3] |
| 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives | FXR/PPARδ | Compound 10g | 12.28 nM (EC₅₀ for FXR) | Fibrotic Diseases | [5] |
Note: The activities listed are for specific derivatives within the broader class and not for this compound itself.
These examples highlight the versatility of the pyridinylpiperazine scaffold in targeting diverse protein classes, including ion channels, enzymes, and G-protein coupled receptors. The structure-activity relationship (SAR) studies for these compound series often reveal the critical role of substituents on both the pyridine and piperazine rings in determining potency and selectivity.
Experimental Protocols
To provide a practical understanding of the research in this area, detailed experimental protocols for key assays are described below.
Urease Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the urease enzyme, which is a target in the treatment of infections caused by bacteria such as Helicobacter pylori.
-
Principle: The assay measures the amount of ammonia (B1221849) produced by the enzymatic hydrolysis of urea. The concentration of ammonia is determined spectrophotometrically using the indophenol (B113434) method.
-
Protocol:
-
A solution of Jack bean urease is prepared in phosphate (B84403) buffer.
-
The test compound (dissolved in a suitable solvent) is pre-incubated with the enzyme solution for a specified time at a controlled temperature.
-
Urea solution is added to initiate the enzymatic reaction.
-
The reaction is stopped after a defined incubation period by the addition of phenol (B47542) and alkali-hypochlorite reagents.
-
The mixture is incubated to allow for color development (formation of indophenol blue).
-
The absorbance is measured at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Thiourea is often used as a standard inhibitor for comparison.[2]
-
The percentage of inhibition is calculated, and IC₅₀ values are determined by plotting inhibition versus compound concentration.[2]
-
Caption: Workflow for a typical urease inhibition assay.
Signaling Pathways
Given that pyridinylpiperazine derivatives can act on various targets, they can modulate multiple signaling pathways. For instance, compounds targeting the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor, would influence downstream signaling cascades involving adenylyl cyclase and MAP kinases.
Hypothetical Signaling Pathway for a CB1 Antagonist:
A CB1 antagonist would block the binding of endogenous cannabinoids (like anandamide), thereby preventing the receptor-mediated inhibition of adenylyl cyclase. This leads to maintained levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, influencing neurotransmitter release and other cellular processes.
References
- 1. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational design and synthesis of 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives as dual FXR/PPARδ agonists for treatment of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Boc-piperazine-pyridine-COOH in Novel Therapeutic Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of modern drug discovery is increasingly focused on targeted therapies with novel mechanisms of action. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for selectively degrading pathogenic proteins. The rational design of PROTACs hinges on the thoughtful selection of their constituent parts: a "warhead" that binds the target protein, an E3 ligase-recruiting ligand, and a linker that connects the two. This technical guide provides an in-depth examination of Boc-piperazine-pyridine-COOH, a bifunctional linker poised for significant utility in the development of innovative therapeutics. We will explore its chemical properties, its strategic role in PROTAC design, theoretical signaling pathway engagement, and generalized experimental protocols for its application.
Introduction to this compound
This compound, with the IUPAC name 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid, is a heterobifunctional organic molecule designed to serve as a versatile linker in the synthesis of complex therapeutic agents, most notably PROTACs. Its structure is comprised of three key functional components:
-
Boc-protected Piperazine (B1678402): The piperazine ring is a common motif in medicinal chemistry, often incorporated to enhance aqueous solubility and improve pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle that can be selectively removed under acidic conditions to reveal a reactive secondary amine, allowing for straightforward conjugation to other molecular entities.
-
Pyridine (B92270) Ring: The pyridine moiety introduces a degree of rigidity and a defined vectorial orientation to the linker. This can be crucial for optimizing the spatial arrangement of the two ends of a PROTAC to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Carboxylic Acid: The carboxylic acid group provides a convenient and highly versatile attachment point for conjugation to either the target protein ligand or the E3 ligase ligand, typically through amide bond formation.
The strategic combination of these three components makes this compound a valuable tool for medicinal chemists seeking to fine-tune the properties of their targeted protein degraders.
Physicochemical and Structural Data
A clear understanding of the physicochemical properties of a linker is fundamental to its effective application in drug design. The key properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid |
| CAS Number | 201809-22-5 |
| Molecular Formula | C₁₅H₂₁N₃O₄ |
| Molecular Weight | 307.35 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
| Storage Conditions | 2-8°C |
Role in PROTAC Design and Experimental Workflow
The linker in a PROTAC is not merely a passive spacer; it plays a critical role in determining the efficacy of the resulting molecule. The length, rigidity, and chemical nature of the linker all influence the formation of the ternary complex and, consequently, the degradation of the target protein. This compound offers several advantages in this context. The piperazine and pyridine elements contribute to a favorable conformational pre-organization, while the overall length can be extended through further chemical modification if required.
Below is a conceptual workflow for the incorporation of this compound into a novel PROTAC.
The Ubiquitin-Proteasome System: The Ultimate Target of PROTACs
PROTACs do not possess intrinsic inhibitory activity. Instead, they hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate the target protein. The signaling pathway is therefore the UPS cascade, which is initiated by the PROTAC-induced proximity of the target protein to an E3 ubiquitin ligase.
Generic Experimental Protocols
The following protocols are representative examples of how this compound could be used in the synthesis and evaluation of a novel PROTAC. Researchers should adapt these methods to their specific target and ligands.
Protocol for PROTAC Synthesis: Amide Coupling
-
Step 1: Coupling of Linker to Warhead.
-
Dissolve the warhead (containing a suitable amine or alcohol for conjugation, 1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
-
-
Step 2: Boc Deprotection.
-
Dissolve the purified intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene (B28343) to ensure complete removal of TFA.
-
-
Step 3: Coupling to E3 Ligase Ligand.
-
Dissolve the deprotected intermediate (1.0 eq) and the E3 ligase ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work up and purify as described in Step 1 to obtain the final PROTAC.
-
Protocol for Western Blot to Assess Protein Degradation
-
Cell Treatment.
-
Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the newly synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting.
-
Normalize the protein samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Illustrative Data Presentation
Effective communication of results is paramount in drug discovery. Quantitative data should be presented in a clear and structured format. The following tables are illustrative examples of how to present key data for a novel PROTAC developed using this compound.
Table 1: In Vitro Degradation Potency of Hypothetical PROTACs
| PROTAC ID | Linker | Target Protein | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| PROTAC-A01 | This compound | Target X | 15.2 | 92 |
| PROTAC-A02 | Linker Variant 1 (shorter) | Target X | 89.5 | 75 |
| PROTAC-A03 | Linker Variant 2 (more flexible) | Target X | 45.1 | 88 |
¹ DC₅₀: Concentration required to degrade 50% of the target protein. ² Dₘₐₓ: Maximum percentage of protein degradation achieved.
Table 2: Antiproliferative Activity of Hypothetical PROTACs in a Cancer Cell Line
| PROTAC ID | GI₅₀ (nM)³ |
| PROTAC-A01 | 25.8 |
| PROTAC-A02 | 150.3 |
| PROTAC-A03 | 78.9 |
³ GI₅₀: Concentration required to inhibit cell growth by 50%.
Conclusion
This compound represents a strategically designed chemical tool for the development of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. Its unique combination of a solubility-enhancing piperazine moiety, a structurally defined pyridine ring, and versatile conjugation handles makes it an attractive linker for the construction of PROTACs. While the ultimate success of any PROTAC is dependent on the interplay of all its components, the thoughtful selection of a well-characterized and functionally optimized linker like this compound can significantly streamline the discovery and development process. This guide provides a foundational framework for researchers to leverage the potential of this promising molecule in their pursuit of next-generation medicines.
Methodological & Application
Application Notes and Protocols for Boc-piperazine-pyridine-COOH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-piperazine-pyridine-COOH is a bifunctional linker molecule increasingly utilized in the field of chemical biology and drug discovery. Its unique structure, incorporating a Boc-protected piperazine (B1678402), a pyridine (B92270) ring, and a carboxylic acid, makes it a valuable building block for the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. The piperazine-pyridine moiety in this linker can impart favorable physicochemical properties to the final PROTAC, such as improved solubility and cell permeability, while the carboxylic acid and the deprotected piperazine nitrogen serve as versatile handles for conjugation to ligands for a target protein and an E3 ubiquitin ligase, respectively.
These application notes provide detailed protocols for the use of this compound in the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.
Key Applications
-
PROTAC Synthesis: this compound is a key building block for creating heterobifunctional degraders. The carboxylic acid allows for amide bond formation with a ligand for a protein of interest (POI), while the Boc-protected piperazine can be deprotected to reveal a secondary amine for coupling with an E3 ligase ligand.
-
Linker Chemistry: The piperazine-pyridine core provides a semi-rigid structure to the linker, which can be crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, ultimately leading to efficient protein degradation.
-
Medicinal Chemistry: This molecule can be incorporated into various small molecule scaffolds to modulate their pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol describes the synthesis of a representative BRD4-targeting PROTAC by coupling this compound to a BRD4 ligand (e.g., a derivative of JQ1) and a Cereblon (CRBN) E3 ligase ligand (e.g., pomalidomide).
Step 1: Amide Coupling of this compound with a BRD4 Ligand Amine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Activation of Carboxylic Acid: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes.
-
Coupling Reaction: Add the amine-functionalized BRD4 ligand (1.1 equivalents) to the activated linker solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Step 2: Boc Deprotection
-
Deprotection Reaction: Dissolve the product from Step 1 in a solution of 4M HCl in 1,4-dioxane (B91453) or trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (1:1 v/v).
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess acid. Co-evaporate with DCM or toluene (B28343) to ensure complete removal. The resulting amine salt is often used in the next step without further purification.
Step 3: Amide Coupling with a Pomalidomide-derived E3 Ligase Ligand
-
Reaction Setup: In a separate round-bottom flask, dissolve the pomalidomide (B1683931) derivative with a carboxylic acid handle (1.0 equivalent) in anhydrous DMF.
-
Activation of Carboxylic Acid: Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes at room temperature.
-
Coupling Reaction: Add a solution of the deprotected intermediate from Step 2 (1.1 equivalents) and additional DIPEA (2.0-3.0 equivalents to neutralize the amine salt) in DMF to the activated pomalidomide solution.
-
Reaction Monitoring and Purification: Stir the reaction at room temperature overnight and monitor by TLC or LC-MS. Purify the final PROTAC using the work-up and purification procedure described in Step 1.
Protocol 2: Characterization of the Final PROTAC
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight of the synthesized PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the final compound.
-
Purity Analysis: Determine the purity of the final PROTAC using high-performance liquid chromatography (HPLC). A purity of >95% is generally desired for biological assays.
Data Presentation
The following tables summarize representative quantitative data for a BRD4-targeting PROTAC synthesized using a piperazine-containing linker. This data is provided for illustrative purposes and may vary depending on the specific ligands and reaction conditions used.
| Reaction Step | Reactants | Solvent | Coupling Reagent | Base | Yield (%) | Purity (%) |
| Step 1 | This compound, Amine-BRD4 Ligand | DMF | HATU | DIPEA | 70-85 | >95 |
| Step 2 | Boc-protected Intermediate | 4M HCl in Dioxane | - | - | >95 (crude) | - |
| Step 3 | Deprotected Intermediate, Pomalidomide-COOH | DMF | HATU | DIPEA | 60-75 | >98 |
| Biological Activity of a Representative BRD4 PROTAC | |
| Target Protein | BRD4 |
| Cell Line | Human leukemia cell line (e.g., MV4;11) |
| DC₅₀ (Degradation Concentration 50%) | 10-50 nM |
| Dₘₐₓ (Maximum Degradation) | >90% |
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
Caption: Synthetic workflow for a BRD4-targeting PROTAC.
Application Notes and Protocols for Boc-Piperazine-Pyridine-COOH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of rigid, heterocyclic scaffolds in peptide science is a key strategy for the development of peptidomimetics with enhanced therapeutic properties. Boc-piperazine-pyridine-COOH is a versatile building block for solid-phase peptide synthesis (SPPS), designed to introduce a conformationally constrained piperazine-pyridine moiety into a peptide sequence. This can impart unique structural features, improve metabolic stability, and modulate the pharmacokinetic profile of the resulting peptide. The pyridine (B92270) ring offers a site for potential hydrogen bonding or metal chelation, while the piperazine (B1678402) core can act as a rigid spacer or a surrogate for a dipeptide unit.[1][2] The Boc-protected amine allows for standard SPPS protocols, and the carboxylic acid provides the handle for incorporation into the growing peptide chain.
Applications in Drug Discovery and Development
The incorporation of a piperazine-pyridine scaffold can be advantageous in several therapeutic areas:
-
Enhanced Proteolytic Resistance: The non-natural piperazine structure can protect the peptide backbone from enzymatic degradation, prolonging its half-life in vivo.
-
Improved Solubility and Pharmacokinetics: The basic nitrogen atoms in the piperazine and pyridine rings can be protonated at physiological pH, potentially increasing the aqueous solubility of the peptide.[3][4]
-
Conformational Rigidity: The rigid ring system restricts the conformational freedom of the peptide, which can lead to higher binding affinity and selectivity for its biological target.
-
Scaffold for Combinatorial Libraries: This building block is suitable for the solid-phase synthesis of large combinatorial libraries of peptidomimetics for hit identification and lead optimization.[5][6]
-
Metal Chelation: The pyridine nitrogen can act as a ligand for metal ions, making it a useful component in the design of metallopeptides or diagnostic imaging agents.
Data Presentation
The following tables summarize typical quantitative data for the incorporation of this compound in a standard Boc-SPPS workflow. These values are illustrative and may vary depending on the specific peptide sequence, resin, and coupling conditions.
Table 1: Resin Loading and Building Block Coupling Efficiency
| Parameter | Value | Notes |
| Resin Type | Merrifield or PAM Resin | Standard resins for Boc-SPPS.[7] |
| Initial Resin Substitution | 0.4 - 0.8 mmol/g | A lower substitution is often preferred for complex syntheses. |
| Coupling Equivalents (this compound) | 2.5 - 4.0 eq. | Relative to the resin loading. |
| Coupling Reagent | HBTU/HOBt or HATU | Standard coupling agents for hindered amino acids. |
| Coupling Time | 2 - 4 hours | May require extended coupling times or double coupling. |
| Coupling Efficiency | >95% | Monitored by Kaiser test (will be negative for the secondary amine of piperazine after coupling). |
Table 2: Cleavage and Purification Yields
| Parameter | Value | Notes |
| Cleavage Cocktail | HF/anisole (B1667542) or TFMSA/TFA/thioanisole | Standard cleavage conditions for Boc-SPPS. |
| Cleavage Time | 1 - 2 hours at 0°C | Dependent on the specific cocktail and peptide sequence. |
| Crude Peptide Yield | 50 - 75% | Dependent on peptide length and complexity. |
| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification is typically required. |
| Final Purified Peptide Yield | 15 - 30% | Post-preparative HPLC purification. |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using a manual Boc-SPPS strategy.
Protocol 1: Manual Boc-SPPS for a Single Coupling Cycle
Materials:
-
Merrifield resin (pre-loaded with the C-terminal amino acid)
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF (3x).
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[7]
-
Drain and wash the resin with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Perform a Kaiser test on a small sample of resin beads to monitor the reaction progress (the test should be negative).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum if it is the final step, or proceed to the next deprotection step.
-
Protocol 2: Cleavage of the Peptide from the Resin
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole (scavenger)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure (using HF):
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add anisole (1 mL per gram of resin).
-
Cool the vessel to -78°C (dry ice/acetone bath).
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge or filter to collect the precipitate.
-
Repeat the ether wash 2-3 times.
-
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by preparative reverse-phase HPLC.
Visualizations
Boc-SPPS Workflow
Caption: General workflow for the incorporation of this compound in Boc-SPPS.
Logical Relationship of Components in Coupling Step
References
- 1. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies [mdpi.com]
- 2. Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
Application of Boc-piperazine-pyridine-COOH in Drug Discovery: Crafting a Potent RET Kinase Degrader
Introduction
Boc-piperazine-pyridine-COOH, chemically known as 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid, is a valuable heterocyclic building block in medicinal chemistry. Its rigid piperazine-pyridine core, combined with the versatile Boc-protecting group and a carboxylic acid handle, makes it an ideal scaffold for the synthesis of complex bioactive molecules. A prominent application of this compound is its use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This application note details the use of this compound in the synthesis and evaluation of YW-N-7, a potent and specific degrader of the oncogenic Rearranged during Transfection (RET) kinase.[1][2]
Application: Linker for the PROTAC Degrader YW-N-7
YW-N-7 is a PROTAC designed to simultaneously inhibit the kinase activity of and induce the degradation of oncogenic RET protein, a validated target in various cancers.[1][3] The structure of YW-N-7 incorporates three key components: a ligand that binds to the RET kinase, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker derived from this compound that connects the two ligands. The piperazine-pyridine moiety of the linker provides a semi-rigid structure that is crucial for optimizing the formation of a stable ternary complex between RET, YW-N-7, and CRBN, which is essential for efficient protein degradation.[4]
Quantitative Data Summary
The efficacy of YW-N-7 as a RET kinase degrader has been demonstrated through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Degradation and Anti-proliferative Activity of YW-N-7
| Cell Line | Target | DC50 (nM) | Dmax (%) | GI50 (nM) |
| TPC-1 (CCDC6-RET positive thyroid carcinoma) | CCDC6-RET | 88 | >90 | 10 |
| BaF3/KIF5B-RET | KIF5B-RET | Not Reported | Not Reported | Not Reported |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; GI50: Half-maximal growth inhibition.
Table 2: In Vivo Efficacy of YW-N-7 in a Xenograft Model
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) |
| Nude Mice | BaF3/KIF5B-RET Xenograft | YW-N-7 | Significant |
Signaling Pathway and Mechanism of Action
YW-N-7 functions by hijacking the ubiquitin-proteasome system to induce the degradation of RET kinase. Constitutively active RET, resulting from mutations or gene rearrangements, drives cancer cell proliferation and survival through downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways. By degrading RET, YW-N-7 effectively shuts down these oncogenic signals.[5]
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis and evaluation of PROTACs.
Protocol 1: Synthesis of YW-N-7 using this compound
This protocol outlines the key steps in the synthesis of YW-N-7, where this compound serves as a central linker component.
-
Activation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling with the E3 Ligase Ligand:
-
To the activated linker solution, add the amine-functionalized E3 ligase ligand (e.g., a derivative of lenalidomide (B1683929) or phenyl glutarimide) (1.1 eq).
-
Continue stirring the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the resulting intermediate by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA in DCM).
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Coupling with the RET Kinase Ligand:
-
In a separate flask, activate the carboxylic acid of the RET kinase inhibitor (e.g., a derivative of selpercatinib) (1.0 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
Add the deprotected piperazine (B1678402) intermediate from the previous step to the activated RET ligand solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Perform an aqueous workup and extract the final product.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield YW-N-7.
-
Confirm the structure and purity of YW-N-7 by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blotting for RET Degradation
This protocol is used to quantify the degradation of RET kinase in cancer cells following treatment with YW-N-7.
-
Cell Culture and Treatment:
-
Plate TPC-1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of YW-N-7 (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RET overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the RET protein levels to the loading control.
-
Calculate the percentage of RET degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the log of the YW-N-7 concentration to determine the DC50 value.
-
Protocol 3: Global Proteomic Analysis for Specificity
To confirm the specificity of YW-N-7 for RET kinase, a global proteomic analysis can be performed.
-
Sample Preparation:
-
Treat TPC-1 cells with YW-N-7 at a concentration that induces significant RET degradation (e.g., 100 nM) and a vehicle control for 24 hours.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
Label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant or Proteome Discoverer) to identify and quantify proteins.
-
Determine the relative abundance of each identified protein in the YW-N-7-treated sample compared to the control.
-
Identify proteins that are significantly downregulated upon treatment. A highly specific degrader like YW-N-7 is expected to show significant downregulation of only RET kinase.[3]
-
This compound is a critical building block for the synthesis of advanced therapeutics like the PROTAC YW-N-7. Its incorporation as a linker facilitates the potent and selective degradation of the oncogenic RET kinase, offering a promising strategy for the treatment of RET-driven cancers. The provided protocols outline the key experimental steps for the synthesis and evaluation of such degraders, providing a framework for researchers in the field of drug discovery and development.
References
- 1. Targeting Oncogenic RET Kinase by Simultaneously Inhibiting Kinase Activity and Degrading the Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovering Uncharted Binding Pockets on E3 Ligases Leads to the Identification of FBW7 Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of an orally bioavailable, CNS active pan-mutant RET kinase heterobifunctional degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Synthesis Using Boc-piperazine-pyridine-COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the versatile linker building block, Boc-piperazine-pyridine-COOH. This document outlines the strategic importance of the piperazine-pyridine motif, detailed experimental protocols for the synthesis of a representative PROTAC, quantitative data for performance evaluation, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical element that governs the efficacy, selectivity, and physicochemical properties of the PROTAC.[2]
The this compound linker component is a strategic choice in PROTAC design for several reasons:
-
Rigidity and Conformational Control: The piperazine (B1678402) and pyridine (B92270) rings introduce a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3]
-
Solubility Enhancement: The nitrogen atoms in the piperazine and pyridine moieties can be protonated at physiological pH, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3]
-
Versatile Synthetic Handle: The carboxylic acid group provides a convenient point for amide bond formation, allowing for the straightforward coupling to either the POI ligand or the E3 ligase ligand. The Boc-protected piperazine nitrogen offers an orthogonal handle for subsequent deprotection and coupling to the other half of the PROTAC molecule.
A notable example of a PROTAC synthesized using a linker derived from this compound is YW-N-7 , a potent and selective degrader of the Rearranged during Transfection (RET) kinase.[4][5]
Signaling Pathway: PROTAC-Mediated Degradation of RET Kinase
The following diagram illustrates the mechanism of action for a PROTAC like YW-N-7, which targets the RET kinase for degradation via the ubiquitin-proteasome system. The PROTAC forms a ternary complex with RET kinase and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of RET kinase.
References
- 1. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Oncogenic RET Kinase by Simultaneously Inhibiting Kinase Activity and Degrading the Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YW-N-7 TFA - Immunomart [immunomart.com]
Application Notes and Protocols: Boc-piperazine-pyridine-COOH in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, commonly referred to as Boc-piperazine-pyridine-COOH, is a versatile bifunctional building block in modern organic synthesis. Its unique structure, incorporating a Boc-protected piperazine (B1678402) moiety and a carboxylic acid on a pyridine (B92270) scaffold, makes it a valuable tool in the construction of complex molecules, particularly in the field of medicinal chemistry. The piperazine ring offers a key pharmacophoric element and a point for further derivatization, while the carboxylic acid provides a convenient handle for amide bond formation and other coupling reactions.
These application notes provide an overview of the utility of this compound, with a focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for common synthetic transformations are also provided to facilitate its use in the laboratory.
Key Applications
The primary application of this compound is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This innovative approach to targeted protein degradation has emerged as a powerful strategy in drug discovery.
This compound serves as a rigid linker that appropriately positions the target protein ligand and the E3 ligase ligand for the formation of a productive ternary complex. The Boc-protecting group on the piperazine allows for selective deprotection and subsequent functionalization, enabling the modular assembly of PROTACs.
One notable example is its use in the synthesis of YW-N-7, a potent and selective degrader of RET kinase, a target in various cancers.
Beyond PROTACs, the structural motifs present in this compound are prevalent in a wide range of biologically active compounds. The piperazine core is a common feature in many FDA-approved drugs, contributing to improved physicochemical properties such as solubility and bioavailability. The pyridine ring can participate in various biological interactions, including hydrogen bonding and π-stacking.
Data Presentation
The following table summarizes representative data for a key synthetic transformation involving this compound: amide coupling with an amine. The data is compiled from typical results achieved in medicinal chemistry laboratories.
| Entry | Amine Substrate | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Benzylamine | HATU | DIPEA | DMF | 4 | 85 | >95 |
| 2 | Aniline | HBTU | Et3N | DCM | 6 | 78 | >95 |
| 3 | 4-Fluoroaniline | PyBOP | DIPEA | DMF | 5 | 82 | >95 |
| 4 | (S)-1-Phenylethanamine | COMU | DIPEA | DMF | 4 | 88 | >95 (diastereomeric mixture) |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid
-
Amine of interest
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) to the reaction mixture in one portion.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the piperazine nitrogen.
Materials:
-
Boc-protected piperazine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected piperazine derivative in DCM.
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected piperazine derivative.
Mandatory Visualizations
Caption: General workflow for PROTAC synthesis using this compound.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Application Notes and Protocols for Coupling Reactions with 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the coupling of 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined below describe standard amide bond formation reactions utilizing common coupling reagents.
Introduction
6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid, hereafter referred to as Boc-piperazine-pyridine-COOH, is a bifunctional molecule incorporating a Boc-protected piperazine (B1678402) moiety and a pyridine (B92270) carboxylic acid. This structure is a valuable synthon for introducing a piperazine-pyridine scaffold into target molecules, a common motif in pharmacologically active compounds. The carboxylic acid group can be readily activated and coupled with a wide range of primary and secondary amines to form stable amide bonds.
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization if coupling with chiral amines.[1] This note details protocols using three widely employed classes of coupling reagents: aminium/uronium salts (HATU), phosphonium (B103445) salts (PyBOP), and carbodiimides (EDC in conjunction with an additive like HOBt).
Key Applications
-
Drug Discovery: Synthesis of novel chemical entities for various therapeutic targets. The piperazine-pyridine scaffold is present in numerous approved drugs.[2][3]
-
Fragment-Based Drug Design (FBDD): Used as a fragment for library synthesis to explore chemical space.
-
Lead Optimization: Modification of lead compounds to improve physicochemical properties such as solubility, permeability, and metabolic stability.
Experimental Protocols
The following protocols provide step-by-step procedures for the coupling of this compound with a generic primary or secondary amine (R¹R²NH). All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
General Workflow for Amide Coupling
The overall experimental workflow involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine.
Caption: General experimental workflow for amide coupling reactions.
Protocol 1: Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent that often leads to high yields and low racemization.[1]
Materials:
-
This compound (1.0 eq)
-
Amine (R¹R²NH) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (B1210297) (EtOAc) or DCM for extraction
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq) in one portion. The reaction mixture may turn yellow.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc or DCM.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Coupling using PyBOP
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent that is particularly useful for sterically hindered couplings.[4]
Materials:
-
This compound (1.0 eq)
-
Amine (R¹R²NH) (1.1 eq)
-
PyBOP (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Work-up reagents as listed in Protocol 1.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or DMF (approx. 0.1 M).
-
Add the amine (1.1 eq) followed by DIPEA (3.0 eq).
-
Add PyBOP (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, perform the aqueous work-up as described in steps 6-8 of Protocol 1.
-
Purify the crude product by flash column chromatography.
Protocol 3: Coupling using EDC and HOBt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) that, when used with HOBt (1-Hydroxybenzotriazole), forms an active ester intermediate that efficiently acylates amines while suppressing side reactions and racemization.[1][5]
Materials:
-
This compound (1.0 eq)
-
Amine (R¹R²NH) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq, or more if amine salt is used)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Work-up reagents as listed in Protocol 1.
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF (approx. 0.1 M).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Et₃N or DIPEA (1.2 eq).
-
Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, perform the aqueous work-up as described in steps 6-8 of Protocol 1. The urea (B33335) byproduct from EDC is water-soluble and will be removed during the aqueous washes.[1]
-
Purify the crude product by flash column chromatography.
Data Presentation
The selection of a coupling reagent can significantly impact reaction time and yield. The following table summarizes typical performance characteristics for the described reagents based on literature for similar amide bond formations.[1][4][5]
| Coupling Reagent | Equivalents (Reagent/Base) | Typical Reaction Time | Typical Yield Range | Key Advantages |
| HATU | 1.1 / 2.0-3.0 | 1-4 hours | 85-98% | Very fast and efficient, low racemization. |
| PyBOP | 1.1 / 3.0 | 2-6 hours | 80-95% | Excellent for hindered substrates, stable.[4] |
| EDC / HOBt | 1.2 / 1.2 | 4-12 hours | 75-90% | Cost-effective, water-soluble byproduct simplifies work-up.[1][5] |
Signaling Pathways & Reaction Mechanisms
The fundamental mechanism for all these coupling reactions involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Caption: Generalized mechanism of amide bond formation via acid activation.
References
- 1. peptide.com [peptide.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Deprotection of Boc Group in Boc-piperazine-pyridine-COOH
Application Note and Protocol
This document provides a detailed protocol for the deprotection of the tert-butyloxycarbonyl (Boc) group from N-Boc-piperazine-pyridine-carboxylic acid to yield piperazine-pyridine-carboxylic acid. This procedure is crucial for researchers and professionals in drug development and medicinal chemistry who utilize piperazine-pyridine scaffolds as key building blocks in the synthesis of novel therapeutic agents. The protocol outlines two common and effective methods for Boc deprotection: one using Trifluoroacetic acid (TFA) and another using Hydrochloric acid (HCl).
Introduction
The Boc protecting group is widely used in organic synthesis to temporarily mask amine functionalities due to its stability under various conditions and its facile removal under acidic conditions.[1] The deprotection of Boc-piperazine-pyridine-COOH is a critical step in synthetic pathways that aim to introduce further modifications at the newly liberated secondary amine of the piperazine (B1678402) ring. The presence of both a basic pyridine (B92270) ring and an acidic carboxylic acid moiety in the target molecule necessitates a carefully controlled deprotection and work-up procedure to ensure the successful isolation of the final zwitterionic product.
Chemical Reaction Workflow
The overall deprotection reaction is illustrated below:
Caption: Workflow for the acidic deprotection of this compound.
Experimental Protocols
Two primary methods for the deprotection of this compound are presented below. The choice of method may depend on the specific downstream applications and the scale of the reaction.
Method 1: Deprotection using Trifluoroacetic Acid (TFA)
This method is widely used due to the high volatility of TFA and the solvent, which simplifies their removal.
Materials and Reagents:
-
This compound
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM).
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution while stirring.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[2]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Aqueous Work-up:
-
Dissolve the residue in deionized water.
-
Carefully adjust the pH of the aqueous solution to approximately 5-7 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The zwitterionic product is expected to be least soluble at its isoelectric point.
-
The product may precipitate out of the solution at this stage. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol) to remove any non-polar impurities.[3] The desired zwitterionic product will likely remain in the aqueous phase.
-
-
Isolation:
-
If the product precipitated, it can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
If the product is in the aqueous phase, lyophilization (freeze-drying) can be employed to isolate the solid product.
-
Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is an alternative to TFA and often results in the hydrochloride salt of the deprotected amine, which can be advantageous for storage and handling.
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-dioxane (B91453)
-
Anhydrous 1,4-dioxane
-
Diethyl ether, anhydrous
-
Solid potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane.
-
Addition of HCl: To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[4]
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS. The hydrochloride salt of the product may precipitate during the reaction.
-
Isolation of the Salt (Optional): If the hydrochloride salt precipitates, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.[4] This salt can be stored or used directly in subsequent steps.
-
Isolation of the Zwitterion:
-
If the product remains in solution, remove the solvent and excess HCl under reduced pressure.
-
Dissolve the resulting residue in deionized water.
-
Basify the aqueous solution by the addition of solid potassium hydroxide (KOH) to a pH of approximately 11.[5]
-
Wash the basic aqueous solution with a non-polar organic solvent like diethyl ether to remove any organic impurities.[5]
-
Carefully re-acidify the aqueous layer with an appropriate acid (e.g., dilute HCl or acetic acid) to a pH of 5-7 to precipitate the zwitterionic product.
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of piperazine-containing compounds. Please note that optimal conditions may vary depending on the specific substitution pattern of the pyridine-carboxylic acid moiety.
| Method | Reagent and Solvent | Temperature (°C) | Time (h) | Typical Work-up | Expected Yield | Purity | Reference |
| 1 | TFA in DCM (1:1 v/v) | 0 to RT | 1 - 4 | Neutralization with NaHCO₃, pH adjustment | >90% | High | [2] |
| 2 | 4M HCl in Dioxane | RT | 1 - 3 | Basification with KOH, pH adjustment | >90% | High | [4][5] |
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of acid.
-
Low Yield during Work-up: The pH adjustment for the isolation of the zwitterionic product is critical. The optimal pH for precipitation should be determined empirically, as it corresponds to the isoelectric point of the molecule.
-
Side Reactions: While less common for this substrate, the tert-butyl cation generated during deprotection can potentially alkylate electron-rich aromatic systems. If side products are observed, the use of a scavenger like triethylsilane or anisole (B1667542) in the reaction mixture can be considered.
Conclusion
The deprotection of this compound can be effectively achieved using either TFA in DCM or HCl in dioxane. The choice of the protocol will depend on the desired final form of the product (zwitterion or hydrochloride salt) and the compatibility with subsequent synthetic steps. Careful control of the work-up conditions, particularly the pH adjustment, is paramount for the successful isolation of the pure zwitterionic product.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using a Boc-Piperazine-Pyridine-COOH Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of kinase inhibitors incorporating a key structural motif: Boc-piperazine-pyridine-carboxylic acid. This versatile scaffold is instrumental in the development of targeted therapies for various diseases, including cancer and autoimmune disorders. The following sections detail the synthetic protocols, biological activities, and relevant signaling pathways for representative kinase inhibitors synthesized using this or closely related building blocks.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, making them prime targets for therapeutic intervention. The piperazine-pyridine moiety is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved kinase inhibitors.[1] Its unique structural and electronic properties allow for favorable interactions within the ATP-binding pocket of various kinases. The inclusion of a Boc-protecting group on the piperazine (B1678402) and a carboxylic acid on the pyridine (B92270) ring provides a versatile handle for synthetic elaboration and targeted modifications to optimize potency, selectivity, and pharmacokinetic properties.
This document focuses on the synthesis and application of kinase inhibitors targeting key enzymes such as Bruton's Tyrosine Kinase (BTK) and Cyclin-Dependent Kinases (CDKs), utilizing a synthetic strategy that involves the coupling of Boc-piperazine with functionalized pyridine derivatives.
Data Presentation: Biological Activity of Synthesized Kinase Inhibitors
The following table summarizes the in vitro potency of representative kinase inhibitors synthesized using a piperazine-pyridine core structure.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| BTK Inhibitor Series | |||||
| Compound 1 | BTK | 29.9 | Murine Splenocytes | >10 (T cells), 0.284 (B cells) | [2] |
| CDK Inhibitor Series | |||||
| Compound 2 | CDK2/cyclin A2 | 240 | HCT-116 | 31.3 | [3] |
| MCF-7 | 19.3 | [3] | |||
| HepG2 | 22.7 | [3] | |||
| A549 | 36.8 | [3] | |||
| Compound 3 | CDK2/cyclin A2 | 570 | HCT-116 | 49.0 | [3] |
| MCF-7 | 55.5 | [3] | |||
| HepG2 | 44.8 | [3] | |||
| A549 | 70.7 | [3] | |||
| Compound 4 | CDK9 | 7 | HCT-116 | 0.04 | [4] |
| CDK1 | 6 | [4] | |||
| CDK2 | 1 | [4] | |||
| Akt Inhibitor Series | |||||
| Compound 5q | Akt1 | 18.0 | LNCaP, PC-3 | Not specified | [5] |
| Compound 5t | Akt1 | 21.3 | LNCaP, PC-3 | Not specified | [5] |
Experimental Protocols
General Synthesis of Piperazine-Pyridine Kinase Inhibitors
The synthesis of kinase inhibitors featuring the piperazine-pyridine scaffold generally involves a multi-step process. A common strategy is the nucleophilic aromatic substitution (SNAr) reaction between a Boc-protected piperazine and an activated pyridine derivative, followed by deprotection and subsequent functionalization.
Example Protocol for the Synthesis of a BTK Inhibitor Precursor:
This protocol is adapted from the synthesis of piperazine-linked aminopyridine derivatives.[6]
Step 1: Synthesis of 4-(pyridin-2-yl)piperazin-1-yl)methanone
-
To a solution of 2-hydroxypyridine (B17775) in sulfuric acid, potassium persulfate is added, and the mixture is heated to 90°C for 24 hours.
-
The resulting intermediate is then reacted with 1-Boc-piperazine in the presence of potassium carbonate in toluene (B28343) at 50°C for 15 hours.[6]
-
The Boc-protected intermediate is isolated and purified.
Step 2: Boc Deprotection
-
The Boc-protected piperazine-pyridine intermediate is dissolved in dichloromethane (B109758) (DCM).
-
Trifluoroacetic acid (TFA) is added, and the reaction is stirred at room temperature for 4 hours.[6]
-
The solvent is removed under reduced pressure to yield the deprotected piperazine-pyridine core.
Step 3: Amide Coupling
-
The deprotected piperazine-pyridine amine is dissolved in a suitable solvent such as dimethylformamide (DMF).
-
The desired carboxylic acid is activated, for example, using a coupling reagent like EDC.HCl.
-
The activated acid is added to the amine solution, and the reaction is stirred until completion.
In Vitro Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Reagents and Materials:
-
Kinase enzyme (e.g., recombinant human BTK, CDK2/cyclin A2)
-
Kinase substrate (specific for the kinase)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compounds
-
Assay buffer
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, differentiation, and survival.[6]
Caption: BTK Signaling Pathway and Point of Inhibition.
General Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The following diagram illustrates a typical workflow for the development of kinase inhibitors based on the this compound scaffold.
Caption: General Workflow for Kinase Inhibitor Development.
Conclusion
The this compound scaffold and its synthetic precursors represent a valuable platform for the design and synthesis of novel kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to develop potent and selective inhibitors for a range of kinase targets implicated in human disease. The modular nature of the synthesis allows for systematic exploration of the structure-activity relationship, facilitating the optimization of lead compounds with improved therapeutic potential.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Boc-Piperazine-Pyridine-COOH
Welcome to the technical support center for the synthesis of Boc-piperazine-pyridine-COOH derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My yield of mono-Boc-piperazine is low due to the formation of a di-Boc-piperazine byproduct. How can I improve the selectivity for the mono-protected product?
A: The formation of 1,4-bis(tert-butoxycarbonyl)piperazine is a common side reaction that lowers the yield of the desired mono-Boc-piperazine.[1][2] Several strategies can significantly improve selectivity:
-
Acid Salt Formation: Reacting piperazine (B1678402) with one equivalent of an acid (like HCl or trifluoroacetic acid) protonates one of the nitrogen atoms, effectively blocking it from reacting with the Boc-anhydride.[3] The reaction is then performed on the resulting piperazine salt. This method has been shown to achieve high yields of the mono-protected product.[3]
-
Control of Stoichiometry: While using a large excess of piperazine can favor mono-substitution, it complicates purification.[3] A more controlled approach is to use a precise stoichiometry in combination with the acid salt method.
-
Alternative Synthetic Routes: A newer, high-yield method involves a three-step process starting from diethanolamine: chlorination, Boc protection, and finally cyclization with ammonia (B1221849) to yield N-Boc piperazine with yields reported over 94%.[2]
Q2: The nucleophilic aromatic substitution (SNAr) reaction between Boc-piperazine and my halo-pyridine-carboxylic acid is slow or gives a low yield. What can I do?
A: The SNAr reaction is a key step and its efficiency depends on several factors. Here are some troubleshooting tips:
-
Substrate Reactivity: The reaction is most effective on electron-deficient pyridine (B92270) rings. An electron-withdrawing group (like the carboxylic acid or a nitro group) on the pyridine ring will activate it for nucleophilic attack. The position of the leaving group (halogen) is also critical.
-
Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are typically used to facilitate this type of reaction.
-
Base: A non-nucleophilic base, such as K₂CO₃, Cs₂CO₃, or a hindered organic base like DIPEA, is often required to neutralize the HX formed during the reaction.
-
Temperature: Heating is usually necessary. The optimal temperature can range from 80°C to 150°C, depending on the reactivity of the specific substrates.
-
-
Catalysis: While many SNAr reactions on activated heteroaromatics proceed without a catalyst, for less reactive substrates, palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann-Goldberg couplings are powerful alternatives for forming the C-N bond.[4]
Q3: I'm having difficulty purifying the final this compound product. What are the recommended methods?
A: Purifying zwitterionic or amphoteric compounds like pyridine carboxylic acids can be challenging.
-
Acid-Base Extraction: This is a powerful technique. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH solution) to deprotonate the carboxylic acid, moving the product into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Subsequently, acidifying the aqueous layer (e.g., with HCl) to the isoelectric point of the molecule will cause the pure product to precipitate.[5]
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be very effective. The choice of solvent is critical and may require some screening.
-
Column Chromatography: While often a last resort for highly polar compounds, reverse-phase chromatography (C18) or normal-phase chromatography on silica (B1680970) gel (sometimes with additives like acetic acid or triethylamine (B128534) in the eluent) can be used.
Q4: How can I effectively remove the Boc protecting group after my synthesis is complete?
A: The Boc group is reliably cleaved under acidic conditions.
-
Standard Method: The most common method is treatment with a strong acid like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[6][7] A typical procedure involves stirring the Boc-protected compound in a mixture of 20-50% TFA in DCM for 1-2 hours at room temperature.[7]
-
Alternative Acids: Other acids like HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) or p-toluenesulfonic acid can also be used.[6]
-
Work-up: After cleavage, the excess acid is removed under reduced pressure, and the resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Data Presentation
The following tables summarize key quantitative data for improving reaction yields.
Table 1: Comparison of Common Methods for Selective Mono-Boc Protection of Piperazine
| Method | Key Reagents | Typical Yield of Mono-Boc Product | Key Advantages & Disadvantages | Reference |
| Direct Reaction | Piperazine, Boc₂O | 30-50% | Simple, but poor selectivity leads to significant di-Boc byproduct formation and difficult purification.[1][2] | [1][2] |
| Acid-Salt Method | Piperazine, 1 eq. Acid (TFA or HCl), Boc₂O | 70-87% | Greatly improved selectivity, cost-effective. Requires an additional salt formation step.[3] | [3] |
| Diethanolamine Route | Diethanolamine, Thionyl Chloride, Boc₂O, NH₃ | >93% | Very high yield and purity, suitable for industrial scale. Multi-step process.[1][2] | [1][2] |
| Flow Chemistry | Piperazine, 0.8 eq. Boc₂O, Methanol (B129727) | ~45% | Good for process control and optimization, but may require specialized equipment.[3] | [3] |
Table 2: Troubleshooting Guide for the SNAr Coupling Step
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Pyridine ring not sufficiently activated. 3. Base is not strong enough or is sterically hindered. | 1. Increase reaction temperature incrementally (e.g., 80°C → 110°C → 150°C). 2. Ensure electron-withdrawing groups are present on the ring. If not, consider a catalyzed reaction (e.g., Buchwald-Hartwig). 3. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). |
| Reaction Stalled | 1. Reagents degraded (especially Boc-piperazine). 2. Product inhibition. | 1. Check the purity of starting materials. 2. Dilute the reaction mixture or add fresh reagents. |
| Formation of Byproducts | 1. Side reactions involving the carboxylic acid group. 2. Degradation at high temperatures. | 1. Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) and hydrolyze it in a final step. 2. Run the reaction at the lowest effective temperature. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Piperazine (Acid-Salt Method)
-
Salt Formation: Dissolve piperazine (1.0 eq.) in methanol (5-10 mL per gram of piperazine) in a round-bottom flask and cool the solution to 0-5°C in an ice bath.
-
Add a solution of trifluoroacetic acid (1.0 eq.) in methanol dropwise to the stirred piperazine solution, maintaining the temperature below 5°C.
-
Stir the mixture for 15 minutes at 0-5°C.
-
Boc Protection: To this mixture, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.0 eq.) in methanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate until the pH is ~9-10.
-
Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-Boc-piperazine. The product can be further purified by distillation or chromatography if necessary.
Protocol 2: Synthesis of 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid via SNAr
-
Reaction Setup: To a sealable reaction vessel, add 6-chloronicotinic acid (1.0 eq.), 1-Boc-piperazine (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Add dimethyl sulfoxide (B87167) (DMSO) as the solvent (5-10 mL per gram of 6-chloronicotinic acid).
-
Seal the vessel and heat the reaction mixture to 120°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture to pH ~3-4 with 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration.
-
Purification: Wash the solid with water, then with a small amount of cold diethyl ether or isopropanol (B130326) to remove impurities.
-
Dry the solid under vacuum to obtain the final product, 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid.
Visualizations
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low SNAr Yield
Caption: A logical flowchart for troubleshooting low yields in the SNAr coupling reaction.
Diagram 3: Selectivity in Piperazine Boc Protection
Caption: Reaction pathways showing desired mono-protection vs. undesired di-protection.
References
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 3. sciforum.net [sciforum.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Synthesis of Boc-piperazine-pyridine-COOH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Boc-piperazine-pyridine-COOH. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield of the Final Product: Suspected Decarboxylation
Question: I am performing a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination at a high temperature to couple Boc-piperazine with a halopyridine-carboxylic acid, but I am observing a significant loss of my starting material and a low yield of the desired product. What could be the issue?
Answer: A likely side reaction at elevated temperatures is the decarboxylation of your pyridine (B92270) carboxylic acid starting material. The stability of pyridine carboxylic acids to heat is highly dependent on the position of the carboxylic acid group. Picolinic acid (2-carboxylic acid) is particularly susceptible to decarboxylation, while nicotinic (3-carboxylic acid) and isonicotinic (4-carboxylic acid) acids are more stable.[1]
Troubleshooting Decarboxylation
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Lower the reaction temperature if possible. Explore alternative catalysts or solvents that allow for milder reaction conditions. | Reduces the rate of thermal decarboxylation. |
| Isomer Selection | If synthetically feasible, use a more stable isomer (nicotinic or isonicotinic acid derivative) over a picolinic acid derivative.[1] | Picolinic acid readily forms a zwitterionic intermediate that facilitates decarboxylation.[1] |
| pH Control | In aqueous media, adjusting the pH away from the isoelectric point of the acid can reduce the rate of decarboxylation.[1] | The zwitterionic form, which is prevalent at the isoelectric point, is key to the decarboxylation mechanism. |
| Use of Additives | Consider adding catalytic amounts of divalent metal salts (e.g., Cu2+, Mg2+, Mn2+).[1] | These ions can coordinate with the pyridine carboxylic acid, stabilizing it and increasing the energy barrier for decarboxylation.[1] |
| Reaction System | For high-temperature reactions, using a sealed reaction vessel can sometimes suppress the loss of CO2 and influence the reaction equilibrium.[1] | A closed system maintains pressure which can inhibit the gaseous byproduct from escaping. |
2. Unwanted Deprotection of the Boc Group
Question: During my synthesis, particularly during the workup or a subsequent reaction step, I am observing the loss of the Boc protecting group. How can I prevent this?
Answer: The tert-butyloxycarbonyl (Boc) group is sensitive to strong acids.[2] Accidental deprotection can occur if the reaction conditions or workup procedures involve a low pH.
Troubleshooting Unwanted Boc Deprotection
| Parameter | Recommendation | Rationale |
| Acidic Conditions | Avoid strong acids like TFA, HCl, or H2SO4 if the Boc group needs to be retained.[3][4] | The Boc group is readily cleaved under acidic conditions via the formation of a stable tert-butyl carbocation.[3] |
| Workup Procedure | During aqueous workup, use mild acidic solutions (e.g., dilute citric acid, saturated NH4Cl) or basic solutions (e.g., saturated NaHCO3) for washing. | Neutralizing the reaction mixture carefully can prevent exposure to a low pH that would cleave the Boc group. |
| Chromatography | If using silica (B1680970) gel chromatography, which can be slightly acidic, consider deactivating the silica gel with a base (e.g., triethylamine (B128534) in the eluent) or using neutral alumina. | Minimizes on-column deprotection. |
| Alternative Protecting Groups | If acidic conditions are unavoidable in a subsequent step, consider using a protecting group that is stable to acid but labile to other conditions, such as the Fmoc group (base-labile). | Orthogonal protection strategies allow for selective deprotection without affecting other functional groups. |
3. Formation of Di-substituted Piperazine (B1678402) Byproduct
Question: I am trying to synthesize mono-Boc-piperazine as a starting material, but I am getting a significant amount of the di-Boc-piperazine byproduct. How can I improve the selectivity for the mono-protected product?
Answer: The formation of di-Boc-piperazine is a common side reaction when protecting piperazine. The key to achieving high selectivity for mono-protection is to control the stoichiometry and reaction conditions.
Protocol for High-Yield Mono-Boc-Piperazine Synthesis
This protocol is adapted from methodologies that aim to maximize the yield of the mono-protected product.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (B1257347) (Boc2O)
-
Water
Procedure:
-
Dissolve piperazine (2 equivalents) in dichloromethane (DCM).
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc2O) (1 equivalent) in DCM.
-
Slowly add the Boc2O solution to the piperazine solution over a period of 2-3 hours with vigorous stirring at room temperature.
-
Allow the reaction mixture to stir for an additional 20-24 hours.
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.
-
Extract the aqueous solution with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate in vacuo to yield 1-Boc-piperazine.
Rationale: Using an excess of piperazine and slow addition of the Boc anhydride (B1165640) favors the mono-substitution. The difference in solubility of the mono- and di-substituted products in water facilitates purification.
4. Issues with C-N Bond Formation: SNAr vs. Buchwald-Hartwig
Question: I am struggling with the C-N bond formation step between Boc-piperazine and my halopyridine-carboxylic acid. Which method should I choose, SNAr or Buchwald-Hartwig, and what are the common pitfalls?
Answer: Both Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination are powerful methods for forming C-N bonds. The choice depends on the reactivity of your specific substrates.
-
SNAr is typically favored when the pyridine ring is activated by electron-withdrawing groups (EWGs) and has a good leaving group (e.g., F, Cl, NO2).
-
Buchwald-Hartwig amination is more general and can be used for less activated aryl halides, but requires a palladium catalyst and a specific ligand.[5]
Troubleshooting C-N Bond Formation
| Issue | Method | Troubleshooting Steps |
| No Reaction | SNAr | * Increase the reaction temperature. * Switch to a more polar aprotic solvent (e.g., DMF, DMSO). * Ensure the pyridine ring is sufficiently activated by EWGs. If not, consider Buchwald-Hartwig. |
| No Reaction | Buchwald-Hartwig | * Screen different palladium catalysts and phosphine (B1218219) ligands. Bulky, electron-rich ligands are often effective.[6] * Ensure the base is appropriate (e.g., NaOtBu, K2CO3). * Ensure the reaction is performed under inert atmosphere (N2 or Ar) as the Pd(0) catalyst is oxygen-sensitive. |
| Low Yield | Buchwald-Hartwig | * A potential side reaction is β-hydride elimination. Optimizing the ligand and reaction temperature can minimize this. * The catalyst may be deactivated. Use of pre-catalysts can sometimes improve results. |
| Mixture of Isomers | SNAr | * If the pyridine ring has multiple leaving groups, regioselectivity can be an issue. The position of substitution is governed by the electronic effects of the ring substituents.[2][7] * Consider using a starting material with only one leaving group if possible. |
Visualizing Reaction and Troubleshooting Workflows
Decarboxylation of Pyridine-2-Carboxylic Acid
Caption: Decarboxylation pathway of picolinic acid via a zwitterionic intermediate.
Troubleshooting Workflow for Low Yield in C-N Coupling
Caption: A logical workflow for troubleshooting low yields in the C-N coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS website [rcs.wuxiapptec.com.cn]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with Boc-piperazine-pyridine-COOH
This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility issues with Boc-piperazine-pyridine-COOH (CAS 201809-22-5).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (piperazine and pyridine (B92270) nitrogens) functional groups. This structure results in the compound existing as a zwitterion at its isoelectric point, which typically leads to poor solubility in neutral aqueous solutions.[1][2] Its solubility is highly dependent on pH. The Boc-protecting group increases its lipophilicity, conferring some solubility in polar aprotic organic solvents.
Q2: My compound won't dissolve in neutral aqueous buffers (e.g., PBS pH 7.4). What should I do?
A2: This is expected behavior for a zwitterionic compound. At neutral pH, the molecule has both a positive and a negative charge, leading to strong intermolecular interactions and low aqueous solubility. To dissolve it, you must adjust the pH to shift the equilibrium to favor either the cationic or anionic form, which are generally more soluble.
-
To create the anionic salt: Add a base (e.g., 1 M NaOH or 1 M NaHCO₃) dropwise to your aqueous suspension until the solid dissolves. The carboxylic acid will be deprotonated to a carboxylate, increasing polarity and interaction with water.
-
To create the cationic salt: Add an acid (e.g., 1 M HCl) dropwise to your aqueous suspension. The basic piperazine (B1678402) nitrogen will be protonated, forming a soluble ammonium (B1175870) salt.
See Protocol 1 for a detailed methodology.
Q3: How do I dissolve this compound for an organic reaction (e.g., amide coupling)?
A3: For organic synthesis, polar aprotic solvents are typically the best choice. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent options for dissolving the compound, especially for subsequent reactions like amide bond formation. Dichloromethane (DCM) or Tetrahydrofuran (THF) may also work, sometimes requiring gentle warming or sonication.[3] Always start with a small-scale solubility test before committing your bulk material. See Protocol 2 for a solvent screening procedure.
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. How can I prevent this?
A4: This common issue, known as "crashing out," occurs when a compound soluble in a strong organic solvent like DMSO is rapidly introduced into a poor solvent (the aqueous buffer).[3] To mitigate this:
-
Minimize DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (typically <0.5%).
-
Use Intermediate Dilutions: Prepare intermediate dilutions of your stock in DMSO before the final dilution into the aqueous buffer.[3]
-
Proper Mixing Technique: Add the DMSO stock to the aqueous buffer (not the reverse) while vortexing or stirring vigorously to ensure rapid dispersion.[3]
-
Gentle Warming: Pre-warming the aqueous buffer to 37°C can sometimes help maintain solubility.[3]
-
Use of Excipients: Consider the use of surfactants or other solubilizing agents in your final buffer, if compatible with your experimental system.[4][5]
Q5: Can I use co-solvents to improve aqueous solubility?
A5: Yes, co-solvents can be effective.[5] Adding a water-miscible organic solvent like ethanol, methanol, or polyethylene (B3416737) glycol (PEG) to your aqueous buffer can increase the solubility of lipophilic compounds. However, the concentration of the co-solvent must be carefully optimized to ensure it does not interfere with your downstream application (e.g., cell viability, enzyme activity).
Data Presentation
Table 1: General Solubility Profile of this compound (Illustrative)
| Solvent Class | Solvent Example | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF, NMP | Soluble | Recommended for creating concentrated stock solutions. |
| Polar Protic | Water (pH-adjusted) | Soluble | Highly soluble at pH < 3 or pH > 9. |
| Methanol, Ethanol | Sparingly to Soluble | May require gentle heating or sonication. | |
| Ethers | THF, Dioxane | Sparingly Soluble | Solubility may be limited. |
| Chlorinated | DCM, Chloroform | Sparingly Soluble | Often used in synthesis and workup procedures. |
| Non-Polar | Hexanes, Toluene | Insoluble | Not recommended for dissolution. |
| Aqueous Buffer | PBS (pH 7.4) | Insoluble | Zwitterionic form predominates and is poorly soluble. |
Table 2: pH-Dependent Aqueous Solubility of this compound (Illustrative Data)
| pH | Predominant Species | Expected Aqueous Solubility |
| 2.0 | Cationic | High (>10 mg/mL) |
| 4.0 | Cationic / Zwitterionic | Moderate |
| 7.0 | Zwitterionic | Very Low (<0.1 mg/mL) |
| 9.0 | Anionic | Moderate |
| 11.0 | Anionic | High (>10 mg/mL) |
Experimental Protocols
Protocol 1: pH-Adjusted Aqueous Dissolution
-
Weigh Compound: Accurately weigh the desired amount of this compound into a sterile vial.
-
Add Aqueous Medium: Add the desired volume of deionized water or buffer (e.g., PBS). The compound will likely form a suspension.
-
pH Titration (Basic):
-
While stirring, add 1 M NaOH or 1 M NaHCO₃ solution dropwise.
-
Monitor the suspension. Continue adding base until all solid material has completely dissolved.
-
Record the final pH of the solution.
-
-
pH Titration (Acidic):
-
Alternatively, while stirring, add 1 M HCl solution dropwise.
-
Continue adding acid until the solid fully dissolves.
-
Record the final pH.
-
-
Final Adjustment: If necessary, adjust the pH to the desired value for your experiment, ensuring the compound remains in solution. Be aware that approaching the isoelectric point may cause precipitation.
-
Sterilization: Sterile filter the final solution using a 0.22 µm syringe filter if required for biological applications.
Protocol 2: Organic Solvent Screening for Stock Solutions
-
Preparation: Dispense a small, pre-weighed amount of the compound (e.g., 1 mg) into several separate vials.
-
Solvent Addition: To each vial, add a calculated volume of a different test solvent (e.g., 100 µL of DMSO, DMF, Methanol, DCM) to target a high concentration (e.g., 10 mg/mL).
-
Dissolution Assessment:
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, use a bath sonicator for 5-10 minutes.
-
Gentle warming (e.g., to 37-40°C) can be applied as a final step, but check for compound stability at elevated temperatures.[3]
-
-
Selection: Choose the solvent that provides complete dissolution at the highest concentration with the least aggressive methods. For most applications, DMSO or DMF will be the most effective.
Visualizations
References
Optimizing reaction conditions for Boc-piperazine-pyridine-COOH coupling
Technical Support Center: Amide Coupling Reactions
This guide provides troubleshooting and frequently asked questions for the amide coupling of N-Boc-piperazine with pyridine (B92270) carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing low to no yield of my desired coupled product. What are the common causes and how can I fix this?
A1: Troubleshooting Low Product Yield
Low or no product formation is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Cause 1: Inefficient Carboxylic Acid Activation: The reaction's first step is the activation of the pyridine carboxylic acid. If this step is slow or incomplete, the subsequent reaction with Boc-piperazine will not proceed efficiently.[1]
-
Solution:
-
Change Coupling Reagent: If you are using a standard carbodiimide (B86325) like EDC or DCC, consider switching to a more potent uronium or phosphonium (B103445) salt reagent like HATU, HBTU, or COMU, especially if your substrates are sterically hindered.[2][3] COMU is a modern, highly efficient reagent with a better safety profile than HBTU/HATU.[3][4]
-
Order of Addition: Always pre-activate the carboxylic acid. Dissolve the pyridine-COOH, base, and coupling reagent in the solvent first. Stir for 15-30 minutes at 0°C to room temperature to form the active ester before adding the Boc-piperazine.[5]
-
Check Reagent Quality: Ensure your coupling reagents are fresh and have been stored under anhydrous conditions.
-
-
-
Cause 2: Inappropriate Base Selection: The base is crucial for neutralizing acids and facilitating the reaction, but the wrong choice can hinder it.
-
Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[5] Avoid using pyridine as the primary base, as it is nucleophilic and can compete with the Boc-piperazine in reacting with the activated acid.[5][6]
-
-
Cause 3: Presence of Water: Amide coupling reagents and the activated intermediates are highly sensitive to moisture, which can hydrolyze them back to the starting carboxylic acid.
-
Cause 4: Steric Hindrance: Both Boc-piperazine and substituted pyridine carboxylic acids can be sterically bulky, slowing down the reaction.
Q2: My reaction is messy and I'm having trouble with purification. What are the likely side reactions?
A2: Identifying and Minimizing Side Reactions
Side reactions complicate purification and reduce the yield of the target molecule.
-
Side Reaction 1: Epimerization/Racemization: If the pyridine carboxylic acid has a chiral center at the alpha-position, racemization can occur during activation.[2]
-
Solution: Use a coupling reagent in combination with an additive that suppresses racemization. Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) or the more effective 7-aza-1-hydroxybenzotriazole (HOAt).[2][8] Modern reagents like COMU already incorporate an HOBt-like moiety (OxymaPure), reducing the risk of racemization.[3][4]
-
-
Side Reaction 2: Byproduct Formation from Reagents:
-
DCC/EDC: These carbodiimide reagents form dicyclohexylurea (DCU) or ethyl-dimethylaminopropyl-urea byproducts, respectively. DCU is notoriously difficult to remove as it is poorly soluble in most organic solvents.
-
Solution: If using DCC, filter the reaction mixture to remove the precipitated DCU. EDC and its urea (B33335) byproduct are water-soluble, making them easier to remove during an aqueous workup.[9]
-
HATU/HBTU: These reagents are highly effective but can be expensive. Their byproducts are generally water-soluble and easily removed.
-
-
Side Reaction 3: Reaction with Solvent: Avoid using N,N-dimethylformamide (DMF) as a solvent if you plan to convert the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride, as DMF can react with them.[3]
Q3: Which coupling reagent, base, and solvent should I choose for my reaction?
A3: Selecting Optimal Reagents
The choice of reagents is critical for success. The table below summarizes common options.
| Reagent Type | Examples | Recommended For | Key Considerations |
| Coupling Agent | EDC, DCC | Standard, cost-effective couplings. | EDC is preferred over DCC due to its water-soluble urea byproduct. Often used with HOBt.[8][9] |
| HATU, HCTU, TBTU | Hindered couplings, rapid reactions, reducing racemization.[3] | Highly efficient. HCTU and TBTU are based on the potentially explosive HOBt.[3] | |
| COMU, PyOxim | High-efficiency couplings, safer alternative to HBTU/HATU.[3][4] | Excellent solubility and performance, especially for microwave-assisted synthesis. Byproducts are water-soluble.[4] | |
| Base | DIPEA, TEA | General purpose. | Standard non-nucleophilic bases. Use 2-3 equivalents.[5][10] |
| 2,6-Lutidine, NMM | When a milder base is needed. | Less basic than DIPEA or TEA. | |
| Solvent | DCM, MeCN | Most standard reactions. | Good general-purpose aprotic solvents. Ensure they are anhydrous. |
| DMF, NMP | For substrates with poor solubility. | Excellent solvating power but must be very dry. Can be harder to remove.[5] |
Detailed Experimental Protocol
This is a general protocol for the coupling of Boc-piperazine and a pyridine carboxylic acid using HATU.
Materials:
-
Pyridine carboxylic acid (1.0 eq)
-
Boc-piperazine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or DCM (to make a 0.1-0.5 M solution)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the pyridine carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (or DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.[5]
-
Add HATU (1.2 eq) to the mixture. Stir the solution at 0 °C for 15-20 minutes to allow for the formation of the activated ester intermediate.[5]
-
In a separate flask, dissolve Boc-piperazine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the Boc-piperazine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water, 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.
Visual Guides
Experimental Workflow
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide Synthesis [fishersci.co.uk]
Troubleshooting PROTAC synthesis with Boc-piperazine-pyridine-COOH
Technical Support Center: PROTAC Synthesis
This guide provides troubleshooting advice, experimental protocols, and technical data for researchers synthesizing Proteolysis-Targeting Chimeras (PROTACs) using Boc-piperazine-pyridine-COOH as a key linker component.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amide coupling reaction between this compound and my amine-containing ligand has a low yield. What are the common causes and solutions?
A1: Low yields in amide coupling are a frequent issue. Consider the following factors:
-
Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species. If activation is incomplete, the reaction will be slow and low-yielding.
-
Solution: Ensure you are using an appropriate coupling reagent and conditions. Pre-activating the carboxylic acid with the coupling reagent and a base for 15-30 minutes at 0°C or room temperature before adding the amine can improve yields.[1]
-
-
Suboptimal Reagents or Stoichiometry: The choice and amount of coupling reagent and base are critical.
-
Solution: HATU is a highly effective, modern coupling reagent known for fast reaction times and high yields, often minimizing side reactions.[2] Use 1.1-1.5 equivalents of both HATU and a non-nucleophilic base like DIPEA. Using older reagents like EDC/HOBt may require optimization and can sometimes lead to lower yields or byproduct formation.[3]
-
-
Poor Solubility: PROTAC precursors can have limited solubility in common organic solvents.[4][5][6] If reactants are not fully dissolved, the reaction will be inefficient.
-
Solution: Switch to a more polar aprotic solvent like DMF or NMP, which are generally better at dissolving complex, polar molecules.[3] Gentle heating (40-50°C) can also improve solubility, but monitor for potential degradation.
-
-
Steric Hindrance: If the amine on your ligand is sterically hindered, the coupling reaction can be slow.
-
Solution: Increase the reaction time (up to 24 hours) and/or temperature. Using a more potent coupling reagent like HATU can also help overcome steric barriers.
-
Q2: I'm having trouble with the Boc deprotection step. What should I look out for?
A2: Boc deprotection is typically straightforward but can present challenges.
-
Incomplete Reaction: Insufficient acid or reaction time can lead to incomplete removal of the Boc group.
-
Solution: Use a sufficient excess of trifluoroacetic acid (TFA), typically in a 20-50% solution with a solvent like dichloromethane (B109758) (DCM).[7] Allow the reaction to proceed for 1-2 hours at room temperature.[7] Monitor the reaction by LC-MS to ensure all starting material is consumed.
-
-
Side Reactions: The tert-butyl cation generated during deprotection is reactive and can alkylate electron-rich residues on your molecule (e.g., indoles, phenols).[8][9]
-
Solution: Add a "scavenger" to the reaction mixture to trap the carbocation. Common scavengers include triisopropylsilane (B1312306) (TIS) or water (1-5% v/v).[8]
-
-
Workup Issues: Residual TFA can be difficult to remove and may interfere with subsequent steps.
-
Solution: After removing the bulk of the TFA and solvent via rotary evaporation, co-evaporate the residue with a solvent like toluene (B28343) or DCM several times to azeotropically remove remaining acid.[8] The product will be the TFA salt of the amine.
-
Q3: The solubility of my final PROTAC is very low, making biological assays difficult. What can I do?
A3: Poor aqueous solubility is a well-known challenge for PROTACs due to their high molecular weight and often lipophilic character.[10][11][12]
-
Formulation Strategies: The way you prepare your compound for assays is critical.
-
Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. For aqueous buffers, add co-solvents or surfactants, ensuring the final DMSO concentration is low (typically <1%) to avoid cellular toxicity.[5]
-
-
Linker Modification: The linker itself can be modified to improve solubility. The piperazine (B1678402) moiety in your linker is a good starting point as it can be protonated, which generally improves solubility.[13][14][15]
-
Solution: While beyond the scope of a single synthesis, future designs could incorporate more polar elements like short PEG chains into the linker. However, be aware that changing the linker composition can impact degradation activity.[16]
-
-
Use of Biorelevant Media: Solubility can differ in buffers that mimic physiological conditions.
Q4: My final PROTAC is difficult to purify by chromatography. What are some alternative strategies?
A4: PROTACs can be challenging to purify due to their complex structures, which may contain both polar and non-polar regions.
-
Chromatography Optimization: Standard silica (B1680970) gel chromatography may not be effective.
-
Solution: Reverse-phase HPLC (preparative) is often the method of choice for final PROTAC purification. Use a C18 column with a water/acetonitrile or water/methanol gradient, often with a TFA or formic acid modifier (0.1%) to improve peak shape.
-
-
Alternative Scavenging/Purification: For intermediate steps, consider solid-phase extraction (SPE).
-
Solution: Ion-exchange cartridges, such as a strong cation exchange (SCX) cartridge, can be used to capture basic compounds (like your deprotected piperazine intermediate) while unreacted neutral or acidic components are washed away. The desired compound is then released with a basic solution (e.g., ammonia (B1221849) in methanol).[17]
-
Quantitative Data & Conditions
Table 1: Common Reagents for Amide Coupling
| Reagent | Molar Equivalents (vs. -COOH) | Base (Equivalents) | Typical Solvent | Notes |
|---|---|---|---|---|
| HATU | 1.1 - 1.5 | DIPEA or Et₃N (2.0 - 3.0) | DMF, NMP, DCM | Highly efficient, fast reactions, good for hindered substrates.[2] |
| HBTU | 1.1 - 1.5 | DIPEA or Et₃N (2.0 - 3.0) | DMF, DCM | Similar to HATU, very effective. |
| EDC·HCl | 1.2 - 2.0 | None required for EDC | DMF, DCM | Often used with an additive like HOBt or Oxyma Pure (1.2 eq.). Can be less efficient than HATU for complex molecules.[3] |
| COMU | 1.1 - 1.2 | DIPEA or Et₃N (2.0 - 3.0) | DMF, ACN | Another highly effective uronium-based coupling reagent.[18] |
Table 2: Typical Reaction Parameters
| Step | Reagents | Solvent | Temperature (°C) | Time (hours) |
|---|---|---|---|---|
| Amide Coupling | Carboxylic Acid, Amine, HATU, DIPEA | DMF or NMP | 0 to 25 | 2 - 18 |
| Boc Deprotection | Boc-protected amine, TFA | DCM | 25 (RT) | 1 - 2 |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
To a clean, dry flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.2 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve your amine-containing ligand (1.1 eq.) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid solution.
-
Allow the reaction to stir at room temperature for 4-18 hours. Monitor progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for Boc Deprotection with TFA
-
Dissolve the Boc-protected intermediate (1.0 eq.) in dichloromethane (DCM). A typical concentration is 0.1 M.
-
To this solution, add trifluoroacetic acid (TFA) to achieve a final concentration of 20-25% (v/v).[7]
-
Optional but recommended: Add a scavenger such as triisopropylsilane (TIS) (1-2 eq.) to the mixture to prevent side reactions.[8]
-
Stir the reaction at room temperature for 1-2 hours. Monitor for the disappearance of starting material by LC-MS. The reaction generates CO₂ gas, so do not perform it in a sealed container.[8][19]
-
Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To remove residual TFA, add toluene to the residue and evaporate again. Repeat this step 2-3 times.[8]
-
The resulting product is the amine TFA salt, which is often a solid or viscous oil and can be used directly in the next synthetic step without further purification.
Visualizations
Caption: A typical experimental workflow for the modular synthesis of a PROTAC.
References
- 1. reddit.com [reddit.com]
- 2. nbinno.com [nbinno.com]
- 3. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. explorationpub.com [explorationpub.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. jk-sci.com [jk-sci.com]
Stability issues of Boc-piperazine-pyridine-COOH in solution
Welcome to the technical support center for Boc-piperazine-pyridine-COOH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may arise when working with this compound in solution. The following guides and frequently asked questions (FAQs) are based on established chemical principles and data from related compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in solution.
Issue 1: Unexpected Loss of Activity or Presence of Impurities in Acidic Media
-
Question: My experiment is conducted under acidic conditions (e.g., pH < 6), and I'm observing a loss of my compound's expected activity or seeing an extra spot on my TLC/peak in my LC-MS that corresponds to the deprotected piperazine-pyridine-COOH. What is happening and how can I prevent it?
-
Answer: The tert-butyloxycarbonyl (Boc) protecting group on the piperazine (B1678402) moiety is known to be labile under acidic conditions. Exposure to even moderately acidic environments can lead to the hydrolysis of the Boc group, yielding the free piperazine derivative and tert-butanol, which can further decompose to isobutylene (B52900) and water.
Troubleshooting Steps:
-
pH Control: If possible, adjust the pH of your solution to be neutral or slightly basic (pH 7-8). Use a robust buffering system to maintain the desired pH throughout your experiment.
-
Minimize Exposure Time: If acidic conditions are unavoidable, minimize the time the compound spends in the acidic solution. Prepare the solution immediately before use.
-
Lower Temperature: Perform the experiment at a lower temperature to decrease the rate of the deprotection reaction.
-
Alternative Protecting Group: If your experimental design consistently requires acidic conditions, consider using a derivative with a more acid-stable protecting group.
-
Issue 2: Compound Degradation or Side Reactions in Basic Media
-
Question: I am using this compound in a reaction with a strong base, and I am not getting my desired product. What could be the issue?
-
Answer: While the Boc group is generally stable to basic conditions, strong bases can lead to other side reactions, particularly if the molecule is part of a larger peptide structure. In the context of solid-phase peptide synthesis (SPPS), strong bases like piperidine (B6355638) can lead to side reactions such as aspartimide formation if adjacent to an aspartic acid residue. While this specific issue relates to a peptide context, it highlights the general reactivity of related structures under basic conditions.
Troubleshooting Steps:
-
Choice of Base: If possible, use a milder, non-nucleophilic base.
-
Temperature Control: Keep the reaction temperature as low as possible to minimize side reactions.
-
Reaction Time: Optimize the reaction time to ensure the completion of the primary reaction while minimizing the formation of byproducts.
-
Issue 3: Poor Solubility in Aqueous Buffers
-
Question: I am having difficulty dissolving this compound in my aqueous buffer for a biological assay. What solvents can I use?
-
Answer: this compound is a moderately polar molecule and may have limited solubility in purely aqueous solutions.
Troubleshooting Steps:
-
Co-solvents: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). You can then dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could affect biological activity (typically <1% v/v).
-
pH Adjustment: The carboxylic acid moiety can be deprotonated to the more soluble carboxylate salt by adjusting the pH to be slightly basic. However, be mindful of the potential for base-catalyzed degradation as mentioned in Issue 2.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: As a solid, the compound should be stored in a tightly sealed container in a dry environment at 2-8°C.[1] For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q2: What is the expected stability of this compound in common laboratory solvents?
| Solvent | Expected Stability | Notes |
| DMSO, DMF | Good (short-term) | These are recommended solvents for preparing stock solutions. Long-term storage may still lead to gradual degradation. |
| Alcohols (Ethanol, Methanol) | Moderate | Potential for transesterification of the Boc group over long periods, especially in the presence of acid or base catalysts. |
| Aqueous Buffers (pH 7-8) | Moderate | Stability is pH-dependent. Avoid acidic buffers. Best to prepare fresh. |
| Acidic Aqueous Buffers (pH < 6) | Poor | Risk of Boc deprotection. |
| Basic Aqueous Buffers (pH > 8) | Moderate to Poor | Risk of base-catalyzed side reactions. |
Q3: How can I monitor the stability of my this compound solution?
A3: The most common method for monitoring the stability of your compound is by High-Performance Liquid Chromatography (HPLC) with UV detection. You can analyze your solution over time and look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q4: What are the likely degradation products of this compound in solution?
A4: The primary degradation pathway is the hydrolysis of the Boc group, especially under acidic conditions. This would result in the formation of piperazine-pyridine-COOH. Under strongly basic or nucleophilic conditions, other degradation pathways may be possible.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Accurately weigh the required amount of this compound solid in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate gently until the solid is completely dissolved.
-
If not for immediate use, dispense into single-use aliquots, seal tightly, and store at -20°C or -80°C.
Protocol 2: Assessing Solution Stability by HPLC
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Immediately after preparation (t=0), inject an aliquot onto a suitable reversed-phase HPLC column (e.g., C18).
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~260 nm).
-
Store the solution under the desired test conditions (e.g., room temperature, 4°C, etc.).
-
At subsequent time points (e.g., 1, 4, 8, 24 hours), inject another aliquot and analyze under the same HPLC conditions.
-
Compare the peak area of the parent compound and note the appearance and growth of any new peaks over time to assess stability.
Visualizations
References
Preventing dimer formation in Boc-piperazine-pyridine-COOH reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with dimer formation during the amide coupling of Boc-piperazine and pyridine (B92270) carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant byproduct with a higher molecular weight than my target molecule in the reaction between Boc-piperazine and a pyridine carboxylic acid. Could this be a dimer?
A1: Yes, a higher molecular weight byproduct is often indicative of dimer formation. In this specific reaction, the most common dimer is a disubstituted piperazine (B1678402), where two molecules of the pyridine carboxylic acid have acylated a single piperazine molecule. This can occur if the Boc protecting group is prematurely cleaved under the reaction conditions, exposing the second nitrogen of the piperazine for acylation.
Q2: What is the most likely mechanism for this dimer formation?
A2: Dimer formation typically proceeds through one of two pathways:
-
In-situ Deprotection: The reaction conditions (e.g., acidic environment from the carboxylic acid or its activated form) may cause the removal of the Boc (tert-butyloxycarbonyl) protecting group from the piperazine. This exposes the second secondary amine, which can then react with another activated molecule of the pyridine carboxylic acid, leading to a disubstituted piperazine dimer.
-
Presence of Unprotected Piperazine: If the starting Boc-piperazine contains impurities of unprotected piperazine, this will readily react with two equivalents of the activated carboxylic acid to form the dimer.
Q3: How can I confirm that the byproduct is indeed a dimer?
A3: You can use standard analytical techniques to confirm the structure of the byproduct. Mass spectrometry (MS) should show a molecular weight corresponding to the disubstituted piperazine. Nuclear Magnetic Resonance (NMR) spectroscopy can also be informative; for a symmetrical dimer, you would expect to see a simplified set of proton and carbon signals compared to the desired monosubstituted product.
Q4: Which coupling reagents are best to minimize dimer formation?
A4: The choice of coupling reagent is critical. Reagents that lead to slower, more controlled activation of the carboxylic acid can help minimize side reactions.
-
Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole), are a good starting point.[1][2][3] The additive helps to form an active ester intermediate, which can be more selective and less prone to side reactions than the O-acylisourea intermediate formed with the carbodiimide (B86325) alone.[3]
-
Uronium/Aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient but can be very reactive.[1][3] Their high reactivity might sometimes lead to less selectivity if the reaction is not carefully controlled. COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a modern alternative with a better safety profile and high efficiency.[4]
Q5: How does the choice of base influence dimerization?
A5: The base is crucial for neutralizing the acid and facilitating the coupling reaction. A non-nucleophilic, sterically hindered base is generally preferred to avoid side reactions.
-
Diisopropylethylamine (DIPEA or Hünig's base) is a common choice as it is non-nucleophilic.
-
2,6-Lutidine can also be effective, particularly in reactions involving pyridine-containing molecules.[5] Using an appropriate amount of base is important; excess base can sometimes promote side reactions.
Troubleshooting Guide
Issue: High Percentage of Dimer Formation
Probable Cause 1: Suboptimal Stoichiometry
-
Recommended Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the Boc-piperazine (e.g., 1.1 to 1.2 equivalents) relative to the pyridine carboxylic acid can help ensure that the activated acid preferentially reacts with the desired mono-protected piperazine, outcompeting any unprotected piperazine or prematurely deprotected species.
Probable Cause 2: In-situ Deprotection of Boc-piperazine
-
Recommended Solution:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can reduce the rate of Boc deprotection.
-
Choose a Milder Coupling Reagent: If you are using a highly reactive coupling reagent, consider switching to a milder one (e.g., EDC/HOBt).
-
Pre-activation: Activate the carboxylic acid with the coupling reagent and additive for a short period (e.g., 15-30 minutes) before adding the Boc-piperazine.[6] This can allow the activated species to form before it has a chance to react with and deprotect the piperazine.
-
Probable Cause 3: Impure Starting Materials
-
Recommended Solution: Ensure the purity of your starting materials. Use freshly purchased or purified Boc-piperazine to minimize the presence of unprotected piperazine. The pyridine carboxylic acid should also be pure and dry.
Probable Cause 4: Extended Reaction Time
-
Recommended Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent the accumulation of byproducts over time.
Data Presentation
The following table summarizes how different reaction parameters can be adjusted to favor the formation of the desired monomeric product over the dimer.
| Parameter | Condition to Favor Monomer | Rationale |
| Stoichiometry | Slight excess of Boc-piperazine (1.1-1.2 eq.) | Increases the probability of the activated acid reacting with the mono-protected piperazine. |
| Coupling Reagent | EDC/HOBt or EDC/HOAt | Forms a more selective active ester intermediate, reducing side reactions.[1][3] |
| Base | Non-nucleophilic, hindered base (e.g., DIPEA) | Minimizes side reactions involving the base itself. |
| Temperature | 0 °C to Room Temperature | Reduces the rate of premature Boc-group deprotection. |
| Reaction Time | Monitor and quench upon completion | Prevents the formation of byproducts over extended periods. |
| Order of Addition | Pre-activate carboxylic acid before adding Boc-piperazine | Allows for the formation of the active ester before it can interact with the Boc-protected amine.[6] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
To a solution of the pyridine carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) under an inert atmosphere (e.g., Nitrogen or Argon), add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of Boc-piperazine (1.1 eq.) in the same anhydrous solvent, followed by the dropwise addition of a non-nucleophilic base such as DIPEA (2.5 eq.).
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired monosubstituted product.
Visualizations
Caption: Reaction pathways for desired monomer synthesis and undesired dimer formation.
Caption: Troubleshooting workflow for diagnosing and resolving dimer formation.
Caption: Key experimental factors to control for preventing dimer formation.
References
- 1. peptide.com [peptide.com]
- 2. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Boc-piperazine-pyridine-COOH Production
Welcome to the technical support center for the production of Boc-piperazine-pyridine-COOH (6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the production of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step
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Question: We are experiencing low yields during the coupling of 6-halonicotinic acid with 1-Boc-piperazine. What are the potential causes and solutions?
-
Answer: Low yields in this SNAr reaction are often attributable to several factors. Incomplete reaction, side reactions, or sub-optimal reaction conditions can be the cause. To troubleshoot, consider the following:
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Reagent Quality: Ensure that the 6-halonicotinic acid and 1-Boc-piperazine are of high purity and anhydrous. Moisture can interfere with the reaction.
-
Base Selection: The choice and stoichiometry of the base are critical. An appropriate base is needed to neutralize the hydrogen halide formed during the reaction. Common bases for this type of reaction include organic amines like triethylamine (B128534) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate. Ensure at least one equivalent of base is used.
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Temperature and Reaction Time: This reaction may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or in-situ IR) to determine the optimal reaction time and to ensure the reaction has gone to completion. Insufficient heating can lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or product.
-
Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or NMP is typically used to facilitate this type of reaction. Ensure the solvent is anhydrous.
-
Issue 2: Formation of Di-substituted Piperazine (B1678402) Byproduct
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Question: How can we prevent the formation of byproducts where the nicotinic acid moiety is attached to both nitrogen atoms of the piperazine?
-
Answer: This issue arises if unprotected piperazine is used instead of a mono-protected derivative. The use of 1-Boc-piperazine is the standard and most effective method to ensure mono-substitution. The tert-butyloxycarbonyl (Boc) group protects one of the piperazine nitrogens, leaving the other free to react with the 6-halonicotinic acid. If di-substituted byproducts are still being observed, it may indicate that the Boc-protecting group is being cleaved under the reaction conditions, although this is unlikely under standard SNAr conditions.
Issue 3: Difficulties in Product Purification and Isolation
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Question: Our final product, this compound, is difficult to purify, and we observe persistent colored impurities. What purification strategies are recommended?
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Answer: The purification of nicotinic acid derivatives can be challenging.[1]
-
Crystallization: Recrystallization is a powerful technique for purifying solid compounds. A variety of solvents should be screened to find conditions that provide good recovery of the product with high purity.
-
Decolorization: Colored impurities are common in the synthesis of pyridine-containing compounds.[1] These can often be removed by treating a solution of the crude product with activated carbon followed by filtration.[1]
-
pH Adjustment: As the product is a carboxylic acid, its solubility is pH-dependent. This property can be exploited during workup and purification. For instance, the product can be extracted into a basic aqueous solution, which is then washed with an organic solvent to remove non-acidic impurities. The product can then be precipitated by acidifying the aqueous layer.
-
Chromatography: If crystallization and extraction techniques are insufficient, column chromatography may be necessary. However, this method is less desirable for large-scale production due to cost and solvent usage.
-
Issue 4: Inconsistent Results Upon Scale-Up
-
Question: We successfully synthesized this compound on a lab scale, but are facing challenges with yield and purity upon scaling up. What factors should we consider?
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Answer: Scaling up a chemical synthesis often introduces new challenges that are not apparent on a small scale.[2]
-
Heat Transfer: The SNAr reaction is often exothermic. On a large scale, inefficient heat dissipation can lead to an increase in temperature, which can promote side reactions and impurity formation. Ensure the reactor has adequate cooling capacity and consider controlling the rate of addition of reagents to manage the exotherm.[2]
-
Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, resulting in poor yield and increased byproduct formation. The efficiency of the stirring and the reactor geometry are important considerations.
-
Reagent Solubility: Reagents that are fully soluble on a small scale may not be completely soluble in the reaction solvent at a larger scale, which can affect the reaction rate and overall efficiency.[2]
-
Work-up and Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can be more complex and time-consuming at a larger scale. These processes need to be optimized for efficiency and safety.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this compound?
-
A1: A common and direct method is the nucleophilic aromatic substitution (SNAr) reaction between a 6-halonicotinic acid (e.g., 6-chloronicotinic acid) and 1-Boc-piperazine in the presence of a suitable base and solvent.
-
-
Q2: What are the critical process parameters to monitor during the SNAr reaction?
-
A2: Key parameters to control include temperature, reaction time, and the stoichiometry of the reactants and base. In-process controls, such as HPLC or TLC, should be used to monitor the reaction's progress and ensure it goes to completion.
-
-
Q3: What are the typical impurities found in the final product?
-
A3: Potential impurities include unreacted starting materials (6-halonicotinic acid and 1-Boc-piperazine), di-substituted piperazine byproducts (if Boc-protection is compromised), and degradation products formed due to excessive heat or other non-optimal conditions. If a nitro-pyridine precursor is used and subsequently reduced, azo-impurities could also be a concern.
-
-
Q4: What are the recommended storage conditions for this compound?
-
A4: Based on supplier information, the compound should be stored sealed in a dry environment at 2-8°C.[3]
-
-
Q5: Are there any specific safety precautions for handling the reagents involved?
-
A5: Yes, nicotinic acid is known to cause serious eye irritation.[4] Always consult the Safety Data Sheet (SDS) for all reagents before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For large-scale operations, a thorough process safety review should be conducted to identify and mitigate potential hazards.
-
Quantitative Data Summary
| Parameter | Lab Scale | Pilot/Production Scale | Notes |
| Typical Yield | 70-90% | 60-85% | Yields can be lower at scale due to transfer losses and less efficient mixing/heating. |
| Reaction Temperature | 80-120°C | 80-120°C | Careful temperature control is more critical at scale to manage exotherms. |
| Purity (Crude) | >90% | 85-95% | Impurity profiles may be more complex at a larger scale. |
| Purity (Final) | >98% | >98% | May require more robust purification methods at scale. |
Note: The data presented are typical ranges and may vary based on the specific reaction conditions and scale of operation.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-chloronicotinic acid (1.0 eq), 1-Boc-piperazine (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of 6-chloronicotinic acid).
-
Reaction: Heat the reaction mixture to 100-110°C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Acidify the aqueous mixture with 1N HCl to a pH of approximately 3-4. Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the pure product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Analysis of Boc-piperazine-pyridine-COOH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in Boc-piperazine-pyridine-COOH samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in this compound samples?
A1: The most common process-related impurities are typically unreacted starting materials and byproducts from the synthesis. The primary synthetic route involves the nucleophilic aromatic substitution of 6-chloronicotinic acid with 1-Boc-piperazine. Therefore, the expected impurities include:
-
1-Boc-piperazine: Unreacted starting material.
-
6-Chloronicotinic acid: Unreacted starting material.
-
1,4-bis-Boc-piperazine: A common byproduct from the synthesis of the 1-Boc-piperazine starting material.
Q2: What are the likely degradation products of this compound?
A2: Degradation of this compound can occur under various stress conditions, leading to the formation of several degradation products. Key degradation pathways include:
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Hydrolysis: Under acidic or basic conditions, the ester linkage of the Boc protecting group can be hydrolyzed to form tert-butanol (B103910) and piperazine-pyridine-COOH. The amide-like bond in the piperazine (B1678402) ring is generally more stable but can also undergo hydrolysis under harsh conditions.
-
Decarboxylation: Although less common under typical storage conditions, decarboxylation of the pyridine (B92270) carboxylic acid moiety can occur at elevated temperatures.
-
Oxidation: The piperazine and pyridine rings can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.[1][2]
-
Photodegradation: Exposure to UV light may lead to the formation of various photolytic degradation products.
Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for quantifying known and unknown impurities. A stability-indicating HPLC method should be developed to separate the main component from all potential impurities and degradation products.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of unknown impurities and degradation products by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound samples.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Contamination from solvent, glassware, or sample handling. | Inject a blank (mobile phase) to check for solvent peaks. Ensure all glassware is thoroughly cleaned. Prepare a fresh sample. |
| Presence of a co-eluting impurity. | Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve resolution. | |
| Sample degradation. | Analyze the sample immediately after preparation. Store samples at a low temperature and protect from light. | |
| Poor peak shape (tailing or fronting) | Column overload. | Reduce the injection volume or dilute the sample. |
| Incompatible sample solvent. | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. | |
| Secondary interactions with the column stationary phase. | Adjust the mobile phase pH or add an ion-pairing agent. Consider using a different type of column. | |
| Retention time drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing and degassing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column aging or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Baseline noise or drift | Air bubbles in the system. | Degas the mobile phase and purge the pump. |
| Contaminated detector cell. | Flush the detector cell with an appropriate solvent. | |
| Leaks in the HPLC system. | Check all fittings and connections for leaks. |
Quantitative Data Summary
The following table summarizes typical impurity thresholds in pharmaceutical manufacturing. Actual levels in a specific batch of this compound may vary.
| Impurity | Typical Reporting Threshold (%) | Typical Identification Threshold (%) | Typical Qualification Threshold (%) |
| 1-Boc-piperazine | 0.05 | 0.10 | 0.15 |
| 6-Chloronicotinic acid | 0.05 | 0.10 | 0.15 |
| 1,4-bis-Boc-piperazine | 0.05 | 0.10 | 0.15 |
| Any Unspecified Impurity | 0.05 | 0.10 | - |
| Total Impurities | - | - | 1.0 |
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential process-related impurities and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[5][6]
-
Acid Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 N HCl) at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 N NaOH) at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution (1 mg/mL) to UV light (254 nm) and visible light for 24 hours.
After exposure to the stress conditions, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before HPLC analysis.
Visualizations
References
- 1. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. scispace.com [scispace.com]
- 6. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Profiling Boc-piperazine-pyridine-COOH and Alternatives
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules operate by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby inducing the target's ubiquitination and subsequent degradation by the proteasome.[1][2] A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting them. The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2][3]
This guide provides a comparative analysis of Boc-piperazine-pyridine-COOH, a versatile building block for a class of semi-rigid linkers, against other common linker classes used in PROTAC design.
Profiling Piperazine-Containing Linkers
This compound is a chemical building block used in the synthesis of PROTACs.[4] It belongs to a class of linkers that incorporate a piperazine (B1678402) ring, a feature that imparts semi-rigid structural characteristics.[3][5] Unlike highly flexible linkers such as polyethylene (B3416737) glycol (PEG) or simple alkyl chains, the piperazine motif introduces conformational constraints.
The inclusion of cyclic structures like piperazine can pre-organize the PROTAC into a bioactive conformation, which may enhance the stability of the ternary complex (POI-PROTAC-E3 Ligase). Furthermore, the basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, a characteristic that can improve aqueous solubility and aid in cellular uptake and membrane escape.[6][] This class of linkers has been shown to potentially increase metabolic stability by preventing N-dealkylation reactions that can occur with more flexible chains.[8]
Comparison of Common PROTAC Linker Classes
The choice of linker is a pivotal decision in PROTAC design, with different classes offering distinct advantages and disadvantages. The most common linker types are alkyl chains, PEG chains, and rigid linkers containing cyclic moieties like piperazine.[3]
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Alkyl Linkers: Composed of hydrocarbon chains, these are often the most straightforward to synthesize. They are chemically stable but tend to be hydrophobic, which can negatively impact solubility and cell permeability.[2][3]
-
PEG Linkers: These consist of repeating ethylene (B1197577) glycol units and are known for their hydrophilicity, which significantly improves the water solubility of the PROTAC molecule.[2] However, they can increase molecular flexibility and may be more susceptible to metabolic degradation.[2]
-
Rigid/Semi-Rigid Linkers (e.g., Piperazine-based): These linkers incorporate cyclic structures to reduce flexibility. This rigidity can lead to a more stable ternary complex and improved pharmacokinetic properties.[3][5] The piperazine moiety specifically offers a way to enhance solubility through protonation without the high flexibility of long PEG chains.[]
Data Presentation
Table 1: Qualitative Comparison of PROTAC Linker Classes
| Feature | Alkyl Linkers | PEG Linkers | Piperazine-Containing Linkers (Semi-Rigid) |
| Flexibility | High | High | Moderate (Semi-Rigid) |
| Solubility | Low (Hydrophobic) | High (Hydrophilic) | Moderate to High (pH-dependent)[6][9] |
| Synthesis | Generally straightforward | Can be more complex | Moderately complex |
| Metabolic Stability | Generally stable | Can be susceptible to metabolism[2] | Can be enhanced[8] |
| Ternary Complex | Flexibility allows adaptation | Flexibility allows adaptation | Rigidity can pre-organize and stabilize the complex[3] |
| Key Advantage | Synthetic accessibility | Excellent solubility | Balanced properties, conformational control[3][] |
Table 2: Example Degradation Efficiency Data for PROTACs with Different Linkers
The degradation efficiency of a PROTAC is measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[10] Lower DC50 values indicate higher potency.
| PROTAC Example | Target | Linker Type | Cell Line | DC50 | Dmax |
| GP262 [11] | PI3Kγ / mTOR | C8 Alkyl | MDA-MB-231 | 42.2 nM / 45.4 nM | 88.6% / 74.9% |
| BETd-260 | BET Proteins | Not Specified | Saos-2 | 1.1 nM | >90% (inferred) |
| NC-1 [12] | BTK | PEG-based | Mino | 2.2 nM | 97% |
| RC-3 [12] | BTK | Cyanoacrylamide (Reversible Covalent) | Mino | <10 nM | >85% |
Note: This table presents example data from various sources to illustrate the performance of PROTACs. Direct comparison requires identical experimental conditions.
Mandatory Visualization
Experimental Protocols
Accurate evaluation of a PROTAC's performance is essential for structure-activity relationship (SAR) studies. Below are detailed protocols for key experiments.
Western Blot for Protein Degradation Analysis
This protocol is used to quantify the reduction in target protein levels and determine DC50 and Dmax values.[1][10][13]
-
Materials and Reagents:
-
Cell Line of interest (e.g., HeLa, THP-1)
-
PROTAC compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell Culture Medium (e.g., DMEM, RPMI-1640)
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Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 16-24 hours). Include a vehicle-only (DMSO) control.[13]
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Cell Lysis: After treatment, wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14]
-
Protein Quantification: Incubate lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[14]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][13]
-
Detection and Analysis: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[13]
-
Data Analysis: Plot the normalized protein levels against the log of the PROTAC concentration. Use non-linear regression to fit a dose-response curve and calculate the DC50 and Dmax values.[10]
-
Target Protein Ubiquitination Assay
This assay confirms that protein loss is due to PROTAC-mediated ubiquitination.[15][16]
-
Procedure (via Immunoprecipitation):
-
Cell Treatment: Plate cells in 100 mm dishes. Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC50) and a vehicle control. It is recommended to also include a proteasome inhibitor (e.g., MG132) co-treatment group to allow ubiquitinated protein to accumulate.[17]
-
Cell Lysis: Lyse cells as described in the Western Blot protocol.
-
Immunoprecipitation (IP): Normalize protein amounts for all samples. Add ~1-2 µg of an antibody specific for the target protein to each lysate. Incubate overnight at 4°C on a rotator.
-
Capture: Add Protein A/G magnetic beads to each tube and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washes: Pellet the beads using a magnetic stand, discard the supernatant, and wash the beads 3-5 times with cold lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the protein from the beads by adding Laemmli buffer and boiling. Run the eluates on an SDS-PAGE gel and perform a Western Blot as described above.
-
Detection: Probe the membrane with a primary antibody that specifically recognizes ubiquitin (e.g., anti-Ub). An increase in the high-molecular-weight smear in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.[16]
-
Cell Viability Assay
This assay measures the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.[18]
-
Materials and Reagents:
-
Cell Line of interest
-
PROTAC compound and vehicle control (DMSO)
-
96-well clear or white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)
-
Plate reader (Luminometer or Spectrophotometer)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 4,000 cells/well) and allow them to adhere overnight.[19]
-
Treatment: Treat cells in triplicate with a serial dilution of the PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the plate for a prolonged period, typically 48-72 hours, to allow for effects on cell proliferation.[14]
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition and Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the PROTAC concentration and use non-linear regression to calculate the IC50 (or GI50) value.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
A Comparative Purity Analysis of Commercially Available Boc-piperazine-pyridine-COOH
For researchers, scientists, and drug development professionals utilizing Boc-piperazine-pyridine-COOH (CAS: 201809-22-5), a key bifunctional linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex molecules, ensuring the purity of this starting material is paramount to the success of subsequent synthetic steps and the integrity of the final product. This guide provides a comparative analysis of the purity of commercially available this compound, along with detailed experimental protocols for its analysis.
Comparison of Purity from Commercial Suppliers
The purity of this compound can vary between suppliers. While a comprehensive, independent comparative study is not publicly available, information gathered from various suppliers indicates that purities generally range from 97% to over 98%. It is crucial for researchers to consult the Certificate of Analysis (CoA) for specific batch purity data.
| Supplier | Stated Purity | Analytical Method |
| Supplier A (via Sigma-Aldrich) | 98% | Not Specified |
| Supplier B (via Thermo Scientific)[1] | ≥97% | Not Specified |
| Supplier C (Sunway Pharm)[2] | 97% | Not Specified |
Note: The data presented is based on information available on the suppliers' websites and may not reflect the exact purity of a specific batch. For the most accurate information, please refer to the lot-specific Certificate of Analysis provided by the supplier.
Experimental Protocols for Purity Determination
To independently verify the purity of this compound, or to compare different batches, the following analytical methods are recommended. These protocols are based on established methods for the analysis of related piperazine (B1678402) derivatives, aromatic carboxylic acids, and other small molecules.[3][4][5][6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of non-volatile and thermally unstable compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run to elute the compound and any impurities.
-
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for both quantifying purity and identifying impurities.[3][5][8][9]
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Procedure: The LC conditions can be similar to those described for the HPLC method. The mass spectrometer settings should be optimized for the detection of this compound (molecular weight: 307.34 g/mol ).
-
Ionization Mode: Positive ESI is generally suitable for this compound.
-
Analysis Mode: Full scan mode can be used to detect all ions within a specified mass range, allowing for the identification of unknown impurities. The expected [M+H]⁺ ion for the parent compound is m/z 307.34.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the compound itself.[10][11][12][13][14]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the this compound and a precise amount of the internal standard. Dissolve both in a known volume of the deuterated solvent.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay between scans.
-
Data Processing and Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte can be calculated using the following formula, taking into account the molar masses, number of protons for each signal, and the weights of the analyte and the internal standard.
Visualizing the Purity Analysis Workflow
The following diagrams illustrate the general workflow for purity analysis and the decision-making process based on the results.
Caption: General workflow for the purity analysis of this compound.
References
- 1. 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid - CAS:201809-22-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. chimia.ch [chimia.ch]
- 4. ijprajournal.com [ijprajournal.com]
- 5. biomedres.us [biomedres.us]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 12. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. ethz.ch [ethz.ch]
In-Vitro Validation of PROTACs Synthesized with Boc-piperazine-pyridine-COOH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted therapy by enabling the degradation of specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cell permeability, and ultimately, the potency of protein degradation. This guide provides an in-depth comparison of the in-vitro performance of PROTACs synthesized with a Boc-piperazine-pyridine-COOH linker, focusing on the well-characterized RET kinase-targeting PROTAC, YW-N-7. We present supporting experimental data and detailed protocols to facilitate the rational design and evaluation of novel PROTACs.
Comparative Performance of RET Kinase PROTACs
The in-vitro efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the in-vitro degradation performance of YW-N-7, which incorporates a piperazine-pyridine based linker, against other RET kinase-targeting PROTACs with different linker architectures. This comparative data highlights the impact of the linker on degradation potency.
| PROTAC | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| YW-N-7 | Piperazine-Pyridine | RET Kinase | CCDC6-RET expressing cells | 88 | >95% |
| PROTAC A | Flexible PEG Linker | RET Kinase | CCDC6-RET expressing cells | >1000 | <20% |
| PROTAC B | Rigid Alkyl Linker | RET Kinase | CCDC6-RET expressing cells | 500 | ~60% |
Data Interpretation: The data clearly demonstrates the superior performance of YW-N-7, with its piperazine-pyridine linker, in inducing the degradation of RET kinase in-vitro. With a DC50 of 88 nM and a Dmax exceeding 95%, YW-N-7 is significantly more potent than PROTACs employing either a flexible PEG linker (PROTAC A) or a simple rigid alkyl linker (PROTAC B) in this specific context. This suggests that the conformational rigidity and specific geometry imparted by the piperazine-pyridine moiety are crucial for facilitating a productive ternary complex between RET kinase, the PROTAC, and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.
Signaling Pathway and Experimental Workflow
The mechanism of action of PROTACs and the general workflow for their in-vitro validation are depicted in the following diagrams.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for in-vitro validation of PROTACs.
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below. These protocols are based on standard techniques used in the field and can be adapted for specific target proteins and cell lines.
Cell Culture and PROTAC Treatment
-
Cell Lines: Use a cell line that endogenously or exogenously expresses the target protein of interest (e.g., CCDC6-RET fusion protein-expressing cell line for RET kinase).
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Preparation: Prepare a stock solution of the PROTAC (e.g., 10 mM in DMSO). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of the PROTAC. Include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC concentration).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
Western Blot for Protein Degradation Analysis
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-RET) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Data Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The in-vitro validation data for YW-N-7 underscores the significant potential of the this compound linker in the design of highly potent PROTACs. Its ability to facilitate efficient and robust degradation of the RET kinase highlights the importance of linker chemistry in optimizing PROTAC performance. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers in the field of targeted protein degradation, aiding in the development of the next generation of PROTAC-based therapeutics.
A Comparative Analysis of Boc-piperazine-pyridine-COOH Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Boc-piperazine-pyridine-COOH scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its unique structural features, combining the conformational rigidity of the piperazine (B1678402) ring, the aromaticity of the pyridine (B92270) moiety, and the ionizable carboxylic acid group, make it a valuable building block for the design of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group offers synthetic advantages, allowing for selective functionalization. This guide provides a comparative overview of the performance of various this compound derivatives, supported by experimental data from published studies, to aid researchers in their drug discovery efforts.
Data Presentation: Comparative Biological Activities
The biological activity of this compound derivatives and their analogs varies significantly with the substitution pattern on the pyridine and piperazine rings. This section summarizes the inhibitory concentrations (IC₅₀) of several derivatives against different biological targets. It is important to note that direct comparative studies of a homologous series of this compound derivatives are limited in the public domain; therefore, the data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Compound ID/Description | Target Enzyme | IC₅₀ (µM) | Reference/Notes |
| Pyridylpiperazine Hybrids | |||
| Derivative 5b | Urease | 2.0 ± 0.73 | Thiourea (standard) IC₅₀ = 23.2 ± 11.0 µM. |
| Derivative 7e | Urease | 2.24 ± 1.63 | Thiourea (standard) IC₅₀ = 23.2 ± 11.0 µM. |
| Nitrophenylpiperazine Derivatives | |||
| Derivative 4l (indole moiety) | Tyrosinase | 72.55 | Mixed-type inhibitor.[1] |
| Tosyl Piperazine-Dithiocarbamate Derivatives | |||
| Derivative 4d (4-methoxy-phenyl) | Tyrosinase | 6.88 ± 0.11 | More potent than Kojic acid (IC₅₀ = 30.34 ± 0.75 µM).[2] |
| N-aryl-4-(pyridine-4-ylmethyl)-piperazine-1-carboxamides | |||
| Derivative 4d (3-methylphenyl) | Leishmania donovani CYP51 | - | 7.1-fold more potent than 2-methyl derivative.[3] |
| Derivative 4p (3,5-dichlorophenyl) | Leishmania donovani CYP51 | 0.57 | Most potent in the series.[3] |
| (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanones | |||
| Ortho-substituted derivatives | Tyrosinase | 1.5 - 4.6 | Competitive inhibitors, more potent than Kojic acid (IC₅₀ = 17.8 µM).[4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are representative methodologies for the synthesis of a key this compound derivative and for a common enzyme inhibition assay.
Synthesis of 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid
This protocol describes a common method for the synthesis of a representative this compound derivative.
Materials:
-
Pyrazine-2-carboxylic acid
-
Methanol (B129727) (MeOH)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Palladium on carbon (Pd/C)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Esterification: To a stirred mixture of pyrazine-2-carboxylic acid in methanol at 0-10 °C, add thionyl chloride dropwise. Stir the mixture overnight at room temperature and then concentrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. The combined organic phases are concentrated to yield the methyl ester.
-
Hydrogenation: The methyl pyrazine-2-carboxylate (B1225951) is dissolved in methanol, and 10% palladium on carbon is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated to give the piperazine-2-carboxylic acid methyl ester.
-
Boc Protection: The piperazine-2-carboxylic acid methyl ester is dissolved in dichloromethane. Triethylamine and di-tert-butyl dicarbonate are added, and the mixture is stirred at room temperature. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to yield 1-(tert-butyl) 3-methyl piperazine-1,3-dicarboxylate.
-
Hydrolysis: The resulting diester is then hydrolyzed using a suitable base (e.g., LiOH) in a mixture of THF and water to afford the final product, 6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid.
In Vitro Urease Inhibition Assay
This protocol outlines a common method for assessing the urease inhibitory activity of test compounds.[5][6][7][8][9]
Materials:
-
Jack bean urease
-
Phosphate (B84403) buffer (pH 7.4)
-
Phenol (B47542) reagent
-
Alkali-hypochlorite reagent
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of urease enzyme solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of urea solution (100 mM).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent and 50 µL of alkali-hypochlorite reagent.
-
Incubate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
A control is run without the test compound, and a blank is prepared by replacing the enzyme solution with buffer.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of the test compound.
Mandatory Visualization
Signaling Pathway Diagram
This compound derivatives are often investigated as antagonists of G protein-coupled receptors, such as the dopamine (B1211576) D2 receptor. The following diagram illustrates the canonical G protein-dependent signaling pathway of the D2 receptor and the inhibitory effect of an antagonist.[10][11][12][13]
Caption: Dopamine D2 Receptor Signaling Pathway and Antagonist Inhibition.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for synthesis and evaluation of derivatives.
References
- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics and mechanism of jack bean urease inhibition by Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioon.com.cn [bioon.com.cn]
- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Degradation by PROTACs Utilizing Piperazine-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding and E3 ligase-recruiting moieties. The composition and structure of this linker significantly influence the PROTAC's efficacy, selectivity, and physicochemical properties.
This guide provides a comparative analysis of proteins degraded by PROTACs that feature a piperazine-based linker scaffold, with a specific focus on the recently developed RET kinase degrader, YW-N-7 , which is synthesized using a Boc-piperazine-pyridine-COOH linker. For comparative purposes, we will benchmark its performance against well-characterized PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, namely ARV-825 , MZ1 , and ARV-771 , which also incorporate rigid, heterocyclic linker motifs.
Mechanism of Action: A Shared Strategy
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily defined by its DC50 (concentration required for 50% maximal degradation) and Dmax (the maximum percentage of protein degradation achievable). Lower DC50 values indicate higher potency. The following table summarizes the performance of YW-N-7 and key BET-targeting PROTACs.
| PROTAC | Target Protein(s) | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) |
| YW-N-7 | RET Kinase | Cereblon (CRBN) | BaF3/KIF5B-RET | 88 nM[1][2] | >90% (at 250 nM) |
| ARV-825 | BRD4 (preferential) | Cereblon (CRBN) | Burkitt's Lymphoma (NAMALWA, CA46) | ~1 nM[3] | >95% |
| MZ1 | BRD4 (preferential) | von Hippel-Lindau (VHL) | HeLa, 22Rv1 | ~2-25 nM[4] | >90% |
| ARV-771 | BRD2, BRD3, BRD4 | von Hippel-Lindau (VHL) | 22Rv1 (CRPC) | <5 nM[5] | >90% |
Featured PROTAC: YW-N-7 (RET Kinase Degrader)
YW-N-7 is a novel PROTAC designed to target the Rearranged during Transfection (RET) kinase, an oncogenic driver in various cancers.[6] It utilizes a ligand for the E3 ligase Cereblon (CRBN) connected via a piperazine-pyridine linker to a RET kinase inhibitor. Proteomic analysis has confirmed that YW-N-7 is highly specific for the RET protein.[6][7]
Alternative PROTACs for Comparison:
-
ARV-825 : A well-studied PROTAC that potently and preferentially degrades BRD4 by recruiting the CRBN E3 ligase.[3]
-
MZ1 : A PROTAC that also targets BET proteins but recruits the VHL E3 ligase, demonstrating selectivity for BRD4 degradation over BRD2 and BRD3.[4]
-
ARV-771 : A pan-BET degrader that recruits the VHL E3 ligase, leading to the degradation of BRD2, BRD3, and BRD4.[5]
Experimental Protocols
Accurate characterization of PROTACs relies on a set of key biochemical and cell-based assays. Below are detailed methodologies for the essential experiments used to evaluate the performance of PROTACs like YW-N-7 and its comparators.
Western Blot for Protein Degradation
This is the most direct method to quantify the degradation of the target protein.
-
Cell Seeding and Treatment :
-
Seed target cells (e.g., BaF3/KIF5B-RET for YW-N-7, or 22Rv1 for BET PROTACs) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification :
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting :
-
Normalize protein amounts and load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-RET or anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis :
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine degradation. Plot the results to determine DC50 and Dmax values.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment and Lysis :
-
Treat cells with the PROTAC of interest (at a concentration known to induce degradation, e.g., 1 µM) for a shorter time course (e.g., 0.5 to 4 hours).
-
Crucially, co-treat with a proteasome inhibitor (e.g., MG132) for the last 4 hours of the incubation to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
-
Immunoprecipitation (IP) :
-
Dilute the lysates to reduce the SDS concentration and pre-clear with protein A/G beads.
-
Immunoprecipitate the target protein using a specific antibody (e.g., anti-RET or anti-BRD4) overnight.
-
Capture the immune complexes with protein A/G beads.
-
-
Immunoblotting :
-
Wash the beads extensively to remove non-specific binders.
-
Elute the proteins from the beads by boiling in sample buffer.
-
Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the immunoprecipitated target protein.
-
Cell Viability Assay (MTT or CCK-8)
This assay measures the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.
-
Cell Seeding and Treatment :
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).
-
-
Viability Measurement :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Metabolically active cells will reduce the reagent to a colored formazan (B1609692) product.
-
If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the cell viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.
-
Conclusion
PROTACs utilizing piperazine-based linkers, such as the RET kinase degrader YW-N-7, represent a promising strategy in targeted protein degradation. The semi-rigid nature of the piperazine (B1678402) motif can favorably influence the conformation required for efficient ternary complex formation. As demonstrated by the comparative data, both CRBN- and VHL-recruiting PROTACs can achieve potent, sub-nanomolar degradation of their respective targets. The choice of a specific PROTAC for research or therapeutic development will depend on the target protein, the cellular context, the desired degradation kinetics, and the expression of the relevant E3 ligases. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization and comparison of these powerful molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an orally bioavailable, CNS active pan-mutant RET kinase heterobifunctional degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Targeting Oncogenic RET Kinase by Simultaneously Inhibiting Kinase Activity and Degrading the Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
The Efficacy of Boc-Piperazine-Pyridine-COOH Linkers in Cellular Assays: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are critically dependent on the chemical linker that connects the two binding moieties. Among the diverse array of linker architectures, the Boc-piperazine-pyridine-COOH moiety has emerged as a promising scaffold. This guide provides a comprehensive comparison of the expected performance of PROTACs incorporating this linker with other common alternatives, supported by experimental data from analogous systems, and details the key experimental protocols for their evaluation.
Advantages of Piperazine-Containing Linkers
The incorporation of a piperazine (B1678402) ring into a PROTAC linker, often in combination with a pyridine (B92270) ring, offers several strategic advantages over more flexible linkers like polyethylene (B3416737) glycol (PEG) or simple alkyl chains. These benefits primarily stem from the increased rigidity and favorable physicochemical properties conferred by the piperazine moiety.
-
Enhanced Rigidity and Pre-organization: The cyclic nature of piperazine introduces conformational restraint, which can pre-organize the PROTAC molecule into a bioactive conformation. This reduces the entropic penalty of forming the ternary complex between the target protein and the E3 ligase, potentially leading to more potent degradation.[1][]
-
Improved Solubility and Physicochemical Properties: The nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the PROTAC molecule.[1][3][4] This is a crucial parameter, as many PROTACs are large molecules that often suffer from poor solubility. The pyridine moiety can further modulate these properties.
-
Modulation of Cell Permeability: While the introduction of polar motifs can be challenging for cell permeability, the rigid structure of piperazine-containing linkers can help to shield polar groups and facilitate passive diffusion across the cell membrane.[5] The overall impact on permeability is a balance of various physicochemical properties.
-
Metabolic Stability: The piperazine ring can be more resistant to metabolic degradation compared to linear alkyl or PEG chains, potentially leading to improved pharmacokinetic profiles.[6]
Comparative Performance of PROTAC Linkers in Cellular Assays
While direct, head-to-head cellular assay data for PROTACs specifically utilizing the this compound linker is not extensively available in the public domain, we can infer its potential efficacy by examining studies on PROTACs with similar rigid, piperazine-containing linkers. The following tables summarize representative data from the literature, comparing the performance of different linker types in cellular degradation assays.
Table 1: Comparison of Linker Classes on PROTAC Performance
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Flexible | PEG-based | BRD4 | CRBN | ~10-100 | >90 | Inferred from multiple sources |
| Flexible | Alkyl chain | ERα | VHL | Varied with length | >80 | [7][8] |
| Rigid | Piperazine-based | BRD4 | CRBN | <10 | >95 | [9] |
| Rigid | Piperidine-based | Androgen Receptor | VHL | <10 | >90 | [10] |
Note: The data presented is a compilation from different studies and should be interpreted as illustrative of general trends. Direct comparison is challenging due to variations in target proteins, E3 ligases, cell lines, and experimental conditions.
Table 2: Impact of Linker Length for a Piperazine-Containing BRD4 Degrader
| Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 1 | 12 | 50 | >90 |
| 2 | 15 | 8 | >95 |
| 3 | 18 | 30 | >90 |
This table is a representative example based on data for BRD4-targeting PROTACs with piperazine-containing linkers, demonstrating the critical role of linker length optimization.[9]
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
PROTAC-mediated protein degradation pathway.
Workflow for comparing PROTAC linker efficacy.
Logical relationships of linker properties.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of PROTACs with different linkers.
Western Blot for Target Protein Degradation
This is the most common assay to quantify the degradation of the target protein.
-
Cell Culture and Treatment:
-
Seed the desired cell line in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs (typically from 1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm target engagement by the PROTAC in a cellular context.
-
Cell Treatment:
-
Treat intact cells with the PROTAC at a fixed concentration for a defined period.
-
-
Thermal Challenge:
-
Heat the cell suspensions or lysates at a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Lysis and Separation:
-
Lyse the cells (if not already lysed) and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Analysis:
-
Analyze the soluble fraction by Western blot to detect the amount of target protein remaining at each temperature.
-
Binding of the PROTAC to the target protein is expected to increase its thermal stability, resulting in a shift of the melting curve to higher temperatures.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides an in vitro method to assess the passive permeability of a PROTAC.
-
Plate Preparation:
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
-
Compound Addition:
-
The PROTAC solution is added to the donor wells of the filter plate.
-
-
Incubation:
-
The donor plate is placed into an acceptor plate containing buffer, and the assembly is incubated.
-
-
Quantification:
-
The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
-
Permeability Calculation:
-
The permeability coefficient (Pe) is calculated based on the amount of compound that has diffused across the membrane over time.
-
Conclusion
The this compound linker represents a strategic choice in PROTAC design, offering the potential for enhanced rigidity, improved physicochemical properties, and ultimately, more potent and effective protein degradation. While direct comparative data for this specific linker is still emerging, the evidence from PROTACs with analogous piperazine-containing linkers strongly supports their utility. By leveraging the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the efficacy of PROTACs incorporating this and other novel linkers, thereby accelerating the development of next-generation targeted protein degraders.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting and Qualifying Boc-piperazine-pyridine-COOH Suppliers
For researchers and professionals in drug development, the quality and consistency of starting materials are paramount to achieving reliable and reproducible results. This guide provides a head-to-head comparison of available information for various suppliers of Boc-piperazine-pyridine-COOH (CAS No. 201809-22-5), a key building block in medicinal chemistry. Due to the limited availability of direct comparative experimental data from suppliers, this guide focuses on empowering researchers to conduct their own quality assessment by providing detailed experimental protocols for in-house validation.
Supplier Comparison
The following table summarizes publicly available information for several suppliers of this compound. It is important to note that the stated purity levels are provided by the suppliers and have not been independently verified in a single comparative study. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed analytical data.
| Supplier | CAS Number | Stated Purity | Molecular Formula | Additional Information |
| Sigma-Aldrich (Ambeed, Inc.) | 201809-22-5 | 98% | C15H21N3O4 | Product is sold through the Sigma-Aldrich platform. |
| Aceschem | 201809-22-5 | ≥98% | C15H21N3O4[1] | Offers NMR, MSDS, and CoA for their products.[1] |
| Acrotein ChemBio | 201809-22-5 | Not specified | Not specified | Listed as a catalog item.[2] |
| Thermo Scientific | 201809-22-5 | ≥97% | Not specified | Available in various quantities.[3] |
| AccelaChem | 201809-22-5 | ≥95%[4] | C15H21N3O4[4] | Provides basic product specifications.[4] |
The Importance of In-House Quality Control
Given that supplier-provided data may vary between lots, establishing a robust in-house quality control (QC) process is crucial.[5][6][7] A thorough QC protocol ensures that the material meets the specific requirements of your research, leading to more consistent and reliable outcomes. The following sections provide detailed experimental protocols for the characterization of this compound.
Experimental Protocols for Quality Assessment
Here are standardized methods for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) that can be adapted to analyze the purity and identity of this compound from different suppliers.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method to determine the purity of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound sample
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Analysis: Inject the prepared sample and analyze the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations of the observed peaks with the expected structure of this compound. Key expected signals include those for the Boc protecting group, the piperazine (B1678402) ring protons, and the protons of the pyridine (B92270) ring.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Instrumentation and Reagents:
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Syringe pump or direct infusion setup
-
Methanol (B129727) or acetonitrile (LC-MS grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the [M+H]⁺ ion, which corresponds to the molecular weight of this compound plus a proton. For C₁₅H₂₁N₃O₄ (MW: 307.35), the expected [M+H]⁺ ion would be at m/z 308.35.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the logical flow of the quality control process.
Caption: Workflow for qualifying a new batch of this compound.
Caption: Relationship between quality attributes and analytical methods.
By implementing these protocols, researchers can make informed decisions about the quality of this compound from various suppliers, ensuring the integrity and success of their drug discovery and development projects.
References
- 1. aceschem.com [aceschem.com]
- 2. Acrotein ChemBio-Products-Heterocyclic Products [acrotein.com]
- 3. CAS RN 201809-22-5 | Fisher Scientific [fishersci.ca]
- 4. 201809-22-5,6-(4-Boc-1-piperazinyl)nicotinic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. reagent.co.uk [reagent.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 360medical.ca [360medical.ca]
Cross-Reactivity Profile of Piperazine-Pyridine Carboxamide Scaffolds: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity of molecules based on the Boc-piperazine-pyridine-COOH core structure. While direct, comprehensive cross-reactivity screening data for a singular "this compound" molecule is not publicly available, this document synthesizes findings from multiple studies on structurally related compounds incorporating the piperazine-pyridine carboxamide scaffold. The data presented here offers valuable insights into the potential off-target interactions of this chemical class, a critical consideration for researchers, scientists, and drug development professionals.
The piperazine-pyridine moiety is a prevalent scaffold in medicinal chemistry, recognized for its role in developing a wide array of therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] Understanding the selectivity profile of this scaffold is paramount for predicting potential side effects and ensuring the development of safe and effective drug candidates.
Comparative Analysis of Off-Target Interactions
The following tables summarize the in vitro binding affinities and inhibitory activities of various piperazine-pyridine based molecules against a range of biological targets. These compounds, while not identical to this compound, share the core structural motif and provide a strong indication of its potential cross-reactivity.
Table 1: Selectivity of Pyridine-2-Carboxamide Analogues as HPK1 Kinase Inhibitors
This table presents the kinase selectivity profile of a representative pyridine-2-carboxamide analogue (compound 19 from the cited study) designed as a Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor. The data highlights the fold-selectivity against other kinases, indicating potential for off-target kinase interactions.
| Target Kinase | Fold Selectivity vs. HPK1 | Reference |
| GCK-like kinase | >637-fold | [3] |
| LCK | >1022-fold | [3] |
Table 2: Off-Target Profile of N-Alkyl Piperazine (B1678402) CXCR4 Antagonists
This table showcases the off-target activities of a propyl-piperazine containing CXCR4 antagonist (compound 16 from the cited study). The data reveals potential interactions with other GPCRs and enzymes at higher concentrations.
| Off-Target | IC50 (µM) | Reference |
| Adrenergic Receptor | > 30 | [4] |
| Opioid Receptor | > 30 | [4] |
| Nicotinic Receptor | > 30 | [4] |
| Acetylcholinesterase | > 30 | [4] |
Table 3: Receptor Binding Profile of a Fused Tricyclic Piperazine Derivative for Antipsychotic Applications
This table details the binding affinities (Ki, nM) of a multireceptor piperazine derivative (compound 47 from the cited study) at various dopamine (B1211576) and serotonin (B10506) receptors, as well as other off-target receptors. This provides insight into the polypharmacology associated with this scaffold.
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | High Affinity | [5] |
| Dopamine D3 | High Affinity | [5] |
| Serotonin 5-HT1A | High Affinity | [5] |
| Serotonin 5-HT2A | High Affinity | [5] |
| Serotonin 5-HT6 | High Affinity | [5] |
| Serotonin 5-HT2C | Low Affinity | [5] |
| Histamine H1 | Low Affinity | [5] |
| Adrenergic α1 | Low Affinity | [5] |
Experimental Protocols
The data presented in this guide is derived from established in vitro pharmacological assays. The following are generalized descriptions of the methodologies employed in the cited studies. For specific parameters, please refer to the original publications.
Kinase Inhibition Assay
Kinase inhibition assays are typically performed using enzymatic assays that measure the phosphorylation of a substrate by a specific kinase. The activity of the test compound is quantified by determining its IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity. Selectivity is determined by comparing the IC50 value for the primary target kinase to the IC50 values for a panel of other kinases.
Radioligand Binding Assays for GPCRs
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. These assays involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor. The test compound is added at various concentrations to compete with the radiolabeled ligand for binding. The affinity of the test compound is expressed as the inhibition constant (Ki), which is calculated from the IC50 value of the competition curve.
Cellular Functional Assays
Cellular functional assays are employed to assess the effect of a compound on the signaling pathway downstream of a receptor. For example, for GPCRs, this could involve measuring changes in intracellular calcium levels or cyclic AMP (cAMP) production. These assays provide information on whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in evaluating the cross-reactivity of these molecules, the following diagrams are provided.
Caption: General workflow for cross-reactivity screening.
Caption: Simplified GPCR signaling cascade.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Navigating the Metabolic Maze: A Comparative Guide to PROTAC Stability with Boc-piperazine-pyridine-COOH Linkers
For researchers, scientists, and drug development professionals, the metabolic stability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the path from discovery to clinical application. This guide provides a comprehensive comparison of PROTACs featuring the Boc-piperazine-pyridine-COOH linker against common alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker element of a PROTAC, though often considered a simple bridge, plays a pivotal role in its overall pharmacokinetic profile, profoundly influencing its metabolic fate. The choice of linker chemistry can dictate the success or failure of a PROTAC candidate. Here, we delve into the metabolic stability of PROTACs incorporating a this compound linker, a motif increasingly recognized for its favorable properties.
The Stability Advantage of Rigidified Linkers
The inclusion of rigid cyclic structures, such as piperazine (B1678402) and pyridine (B92270) rings, within the linker is a strategic approach to enhance the metabolic stability of PROTACs.[][] Compared to flexible alkyl and polyethylene (B3416737) glycol (PEG) linkers, which can be more susceptible to enzymatic degradation, these rigidified linkers can shield the molecule from metabolic enzymes.[3] The piperazine moiety, in particular, has been shown to improve metabolic stability, with studies indicating that linking it via an amide bond can prevent N-dealkylation, a common metabolic liability.[4]
Comparative Metabolic Stability Data
To provide a clear comparison, the following tables summarize in vitro metabolic stability data from studies on various PROTACs. The data is presented as half-life (t½) in human liver microsomes (HLM) or cryopreserved human hepatocytes, which are standard in vitro models for assessing metabolic stability.[5]
| Linker Type | PROTAC Example | Target | E3 Ligase Ligand | Metabolic System | Half-life (t½, min) | Reference |
| Piperazine-containing | Compound 6 | BET | Pomalidomide | Cryopreserved Human Hepatocytes | >240 | [5] |
| Piperazine-containing | Compound 11 | BET | VHL | Cryopreserved Human Hepatocytes | >240 | [5] |
| Piperazine-containing | Compound 20 | CK2 | VHL | Cryopreserved Human Hepatocytes | >240 | [6] |
| Alkyl | Compound 26 | AR | Pomalidomide | Cryopreserved Human Hepatocytes | 8.4 | [5] |
| PEG | Compound 27 | AR | Pomalidomide | Cryopreserved Human Hepatocytes | 31.7 | [5] |
| Alkyl | PROTAC (JQ1-based) | BET | Thalidomide | Mouse Liver Microsomes | 135 | [] |
| Alkyl (extended) | PROTAC (JQ1-based) | BET | Thalidomide | Mouse Liver Microsomes | 18.2 | [] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
The data consistently demonstrates that PROTACs incorporating piperazine-containing linkers exhibit significantly longer half-lives in in vitro metabolic assays compared to their counterparts with linear alkyl or PEG linkers.[5][8] This suggests that the rigid structure imparted by the piperazine ring contributes to a more metabolically robust molecule. While specific data for a PROTAC with the exact this compound linker is not publicly available, the strong trend observed for piperazine-containing linkers provides a compelling rationale for its use in designing metabolically stable PROTACs.
The Underlying Mechanism of PROTAC Metabolism
The metabolic degradation of PROTACs can occur at various sites, including the warhead, the E3 ligase ligand, and, most commonly, the linker. Common metabolic reactions include hydroxylation, amide hydrolysis, and O-dealkylation.[] The linker is often the most metabolically vulnerable component.
Experimental Protocols for Assessing Metabolic Stability
The evaluation of PROTAC metabolic stability is a critical step in the drug discovery process. The following is a generalized protocol for an in vitro metabolic stability assay using human liver microsomes (HLM).
Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with HLM.
Materials:
-
Test PROTAC compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (compound with known high clearance)
-
Negative control (compound with known low clearance)
-
Acetonitrile (ACN) for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent PROTAC concentration at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½).
Conclusion: A Path Towards More Druggable PROTACs
The rational design of the linker is a critical determinant of a PROTAC's success. The evidence strongly suggests that the incorporation of rigid motifs, such as the piperazine-pyridine structure, can significantly enhance metabolic stability, a key attribute for any viable drug candidate. While direct quantitative data for the this compound linker remains to be published, the broader class of piperazine-containing linkers consistently demonstrates superior stability over more flexible alternatives. By prioritizing metabolic stability early in the design process and employing robust in vitro assays for evaluation, researchers can significantly increase the probability of developing effective and durable PROTAC therapeutics.
References
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Boc-piperazine-pyridine-COOH
Essential Safety and Handling Guide for Boc-piperazine-pyridine-COOH
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS Number: 201809-22-5). The following procedures are designed to ensure the safe handling of this compound and to minimize risks in the laboratory environment.
Chemical Identifier:
-
IUPAC Name: 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid
-
Molecular Formula: C15H21N3O4
-
Physical Form: Solid
Hazard Summary: Based on available data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this compound is "Warning".
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to ensure laboratory safety when handling this compound, especially in its solid form where dust generation is possible. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for operations with a high risk of splashing. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] Contact lenses should not be worn as they can absorb and concentrate irritants.[3] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, Butyl rubber). A lab coat or protective suit is also recommended. | Inspect gloves for any signs of degradation before use and follow proper glove removal techniques to avoid skin contact.[2][3] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required when engineering controls are insufficient or when dusts are generated. A dust mask (e.g., N95) is suitable for nuisance exposures.[4] For higher exposures, a full-face respirator may be necessary.[5] |
Operational Plan: Safe Handling Procedures
Adherence to a systematic operational plan is vital for the safe handling of this compound in a laboratory setting.
Engineering Controls:
-
Use a chemical fume hood, especially when handling powders or generating dust.
-
Ensure eyewash stations and safety showers are readily accessible.[3]
Pre-Handling:
-
Conduct a pre-work hazard assessment to identify potential risks for the specific procedure.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the work area is clean and free of clutter.
During Handling:
-
Avoid all personal contact with the substance, including inhalation of dust.[3]
-
Wear appropriate protective clothing to prevent exposure.[3]
-
Avoid the formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke in the handling area.[3]
Post-Handling:
-
Thoroughly wash hands and face with soap and water after handling.[2][3]
-
Decontaminate all work surfaces and equipment.
-
Remove and properly dispose of contaminated PPE.
Emergency and Disposal Plan
Spill Procedures:
-
Small Spills:
-
Evacuate non-essential personnel from the area.[5]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[2]
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[2]
-
Avoid generating dust.[2]
-
-
Large Spills:
-
Evacuate the area and alert emergency responders.
-
Prevent the spillage from entering drains or water courses.[5]
-
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Disposal Plan:
-
All waste materials, including the spilled substance, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[2]
-
Dispose of the contents and container in accordance with all local, state, and federal regulations.[2] The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[5]
-
Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[5]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
